Product packaging for 2,3-Dihydroxybutanedioic acid;ZINC(Cat. No.:CAS No. 22570-08-7)

2,3-Dihydroxybutanedioic acid;ZINC

Cat. No.: B148065
CAS No.: 22570-08-7
M. Wt: 215.5 g/mol
InChI Key: XJYXFGBRNDJLPC-UHFFFAOYSA-N
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Description

Historical Perspectives on Chirality and Stereoisomerism of 2,3-Dihydroxybutanedioic Acid

The study of 2,3-dihydroxybutanedioic acid is intrinsically linked to the discovery of chirality and the birth of stereochemistry. wikipedia.org In 1832, the French physicist Jean-Baptiste Biot first observed that a solution of tartaric acid obtained from wine tartar could rotate the plane of polarized light, a phenomenon he termed optical activity. libretexts.orglibretexts.org This naturally occurring form was found to be dextrorotatory, meaning it rotated light to the right. libretexts.orglibretexts.org At the time, another form of tartaric acid, known as racemic acid, was also known but was optically inactive. libretexts.orglibretexts.org

The pivotal breakthrough came in 1848 through the meticulous work of Louis Pasteur. libretexts.orgopenstax.org While studying the sodium ammonium (B1175870) salt of racemic acid, Pasteur noticed the formation of two distinct types of crystals that were mirror images of each other. libretexts.orglibretexts.org With tweezers in hand, he painstakingly separated the "right-handed" and "left-handed" crystals. libretexts.orglibretexts.org When he dissolved each type of crystal in water, he found that one solution was dextrorotatory, identical to the natural tartaric acid, while the other was levorotatory, rotating polarized light to the same degree but in the opposite direction. libretexts.orglibretexts.org A mixture of equal parts of both forms resulted in the optically inactive racemic acid. libretexts.orglibretexts.org

Pasteur's experiment was the first-ever resolution of a racemic mixture and provided the first evidence for the existence of molecules that are non-superimposable mirror images of each other, which he termed "dissymmetry." libretexts.org This laid the groundwork for the concept of enantiomers and the field of stereochemistry. libretexts.orgfiveable.me Further research by Pasteur led to the classification of tartaric acid isomerism, including an optically inactive form he called "untwisted" tartaric acid, now known as meso-tartaric acid. widener.edu He also discovered biological enantioselectivity in 1857 when he observed that microorganisms would selectively consume the dextrorotatory form of tartaric acid, leaving the levorotatory form behind. nih.gov

Overview of Stereoisomeric Forms and Their Significance in Research

2,3-Dihydroxybutanedioic acid has two chiral centers, leading to the possibility of several stereoisomers. wolfram.comquora.com The different forms have distinct properties and are of great significance in various research fields.

The primary stereoisomers are:

L-(+)-tartaric acid ((2R,3R)-tartaric acid): This is the naturally occurring and most common form of the acid. wikipedia.org It is dextrorotatory.

D-(−)-tartaric acid ((2S,3S)-tartaric acid): This is the enantiomer of the natural form and is levorotatory. wikipedia.org

meso-tartaric acid ((2R,3S)-tartaric acid): This isomer is achiral, despite having two chiral centers, due to an internal plane of symmetry. libretexts.orglibretexts.org This internal symmetry cancels out any optical rotation, making it optically inactive. libretexts.org It is a diastereomer of the L- and D- forms. libretexts.org

Racemic mixture (DL-tartaric acid): This is a 50:50 mixture of the L-(+) and D-(−) enantiomers. widener.edu It is optically inactive due to the opposing rotations of the two enantiomers cancelling each other out. libretexts.org

The distinct spatial arrangements of these isomers lead to different biological activities, a key concept in pharmacology and biochemistry. researchgate.net This enantioselectivity is because biological systems, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer. researchgate.net This principle, first hinted at by Pasteur's fermentation experiments, is now a cornerstone of drug design and development. nih.gov

In chemical research, the different stereoisomers of tartaric acid are invaluable. They are widely used as chiral resolving agents to separate racemic mixtures of other compounds. researchgate.net Furthermore, they serve as foundational materials in the "chiral pool," providing readily available, enantiomerically pure starting materials for the asymmetric synthesis of complex molecules like pharmaceuticals and natural products. randi-group.comresearchgate.net

StereoisomerSystematic NameOptical ActivityKey Feature
L-(+)-tartaric acid(2R,3R)-2,3-dihydroxybutanedioic acidDextrorotatory (+)Naturally occurring form. wikipedia.org
D-(−)-tartaric acid(2S,3S)-2,3-dihydroxybutanedioic acidLevorotatory (−)Enantiomer of the natural form. wikipedia.org
meso-tartaric acid(2R,3S)-2,3-dihydroxybutanedioic acidInactiveAchiral due to internal plane of symmetry. libretexts.org
DL-tartaric acidRacemic mixture of (2R,3R) and (2S,3S)InactiveEquimolar mixture of enantiomers. widener.edu

Contemporary Research Trajectories for 2,3-Dihydroxybutanedioic Acid and its Derivatives

Modern research continues to find new and innovative applications for 2,3-dihydroxybutanedioic acid and its derivatives. These compounds are central to advancements in coordination chemistry, materials science, and catalysis.

A significant area of research involves the use of tartaric acid to form complexes with various metal ions. researchgate.netosti.gov Its carboxyl and hydroxyl groups make it an excellent chelating agent. wikipedia.org These metal-tartrate complexes have diverse applications. For instance, iron(III)-tartrate complexes have been studied for their catalytic activity in Fenton oxidation processes for wastewater treatment. researchgate.net Studies have also investigated the complexation of tartaric acid with lanthanide(III) ions, revealing the formation of 1:2 metal-to-ligand stoichiometry and providing insights into their coordination chemistry through spectroscopic methods. mdpi.com

The interaction of 2,3-dihydroxybutanedioic acid with zinc has garnered particular interest. Zinc tartrate is studied for its potential applications in various fields. Research has explored its use as a catalyst for metal coatings and as a component in stabilizers for polymers like PVC, where it can improve properties and reduce undesirable effects during processing. americanelements.comgoogle.com

A particularly novel application is in the development of next-generation energy storage systems. Recent studies have investigated the use of sodium tartrate as an electrolyte additive in zinc-ion batteries (ZIBs). researchgate.netsanu.ac.rs The addition of tartrate was found to significantly improve the electrochemical performance of the zinc anode by promoting uniform zinc deposition, which helps to inhibit the formation of dendrites that can cause short circuits and battery failure. researchgate.net This electrolyte engineering approach also helps to reduce corrosion, suggesting a pathway to creating more stable and longer-lasting aqueous batteries. researchgate.netsanu.ac.rs

Furthermore, derivatives of tartaric acid, such as its esters and amides, are continuously being developed and utilized. researchgate.nettandfonline.com Diethyl tartrate, for example, is a well-known chiral ligand used in asymmetric epoxidation reactions (e.g., the Sharpless epoxidation). Tartaric acid amides and imides are employed as catalysts in stereoselective reactions and as agents for separating racemic mixtures. researchgate.net The versatility of the tartaric acid molecule allows for its modification to create a wide range of derivatives with tailored properties for specific applications in asymmetric synthesis and materials science. researchgate.net

Research AreaApplication of 2,3-Dihydroxybutanedioic Acid / DerivativesSignificance
Coordination ChemistryFormation of complexes with metal ions (e.g., Fe, Cu, Zn, Lanthanides). researchgate.netmdpi.comnih.govDevelopment of catalysts and understanding of metal-ligand interactions.
Materials ScienceUse of zinc tartrate as a PVC stabilizer. google.comImproved material properties and processing.
Energy StorageSodium tartrate as an electrolyte additive in zinc-ion batteries. researchgate.netEnhanced battery performance, stability, and longevity.
Asymmetric SynthesisUse as a chiral resolving agent and in the chiral pool. randi-group.comresearchgate.netFacilitates the production of enantiomerically pure compounds.
CatalysisDerivatives like diethyl tartrate are used as chiral ligands in catalytic reactions.Enables stereoselective synthesis of complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O6Zn B148065 2,3-Dihydroxybutanedioic acid;ZINC CAS No. 22570-08-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

22570-08-7

Molecular Formula

C4H6O6Zn

Molecular Weight

215.5 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;zinc

InChI

InChI=1S/C4H6O6.Zn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);

InChI Key

XJYXFGBRNDJLPC-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)O)(C(=O)O)O.[Zn]

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O.[Zn]

Synonyms

ZnC4H4O6.2H2O, Butanedioic acid-2.3-dihydroxy zinc salt dihyd

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 2,3 Dihydroxybutanedioic Acid

Biosynthetic Mechanisms in Biological Systems

In higher plants, the synthesis of tartaric acid primarily originates from the catabolism of L-ascorbic acid (Ascorbate or Vitamin C). frontiersin.orgnih.govnih.govnih.gov Several pathways have been proposed, distinguished by the precursor and the cleavage site of the carbon chain. frontiersin.orgnih.gov The main pathway in grapes is the Asc C4/C5 pathway, where ascorbate (B8700270) is converted through a series of intermediates to tartaric acid. frontiersin.orgnih.gov Other proposed routes include the Asc C2/C3 pathway, which yields oxalic acid and L-threonic acid, the latter being a precursor to tartaric acid in some plants like the Geraniaceae family. frontiersin.orgnih.govresearchgate.net

L-ascorbic acid is well-established as the fundamental precursor for the biosynthesis of tartaric acid in certain plants. nih.govnih.gov This metabolic role represents an unusual fate for ascorbate, which is more commonly known for its functions in redox control and as an antioxidant. nih.govnih.gov In grape berries, for instance, studies using radioisotope tracers have demonstrated that L-ascorbic acid is catabolized to tartaric acid. pnas.org The biosynthesis is particularly active during the developmental period from post-anthesis until the onset of ripening. pnas.org This diversion of ascorbate into a biosynthetic pathway highlights a significant aspect of plant metabolism, where a vital functional compound also serves as a starting point for the creation of other organic acids. nih.gov The accumulation of tartaric acid in species like grapes is substantial, suggesting that modulating this biosynthetic pathway could potentially influence the levels of vitamin C in the fruit. nih.gov

The conversion of L-ascorbate to tartaric acid involves a multi-step enzymatic pathway. While not all enzymes have been fully characterized, significant progress has been made in identifying and understanding the function of key players in this metabolic sequence, particularly in the grapevine, Vitis vinifera. nih.govnih.gov

A critical step in the L-tartaric acid biosynthetic pathway is the reduction of 2-keto-L-gulonic acid, a breakdown product of ascorbate, to L-idonic acid. nih.govnih.gov An aldo-keto reductase from Vitis vinifera, designated Vv2KGR, has been identified as the enzyme responsible for this conversion. nih.govnih.gov This was the first report of a D-isomer–specific 2-hydroxyacid dehydrogenase that reduces 2-keto-L-gulonic acid to L-idonic acid in plants. nih.gov Enzymatic analyses have shown that Vv2KGR efficiently catalyzes this reaction, preferring NADPH as a coenzyme. nih.govnih.gov While it shows broad substrate specificity, docking studies indicate that 2-keto-L-gulonic acid has the lowest predicted free-energy binding, supporting its primary role in tartaric acid biosynthesis. nih.gov

Table 1: Enzymatic Properties of Vv2KGR

Property Finding Source
Enzyme Class Aldo-keto reductase / D-isomer–specific 2-hydroxyacid dehydrogenase nih.govnih.gov
Reaction Reduction of 2-keto-L-gulonic acid to L-idonic acid nih.govnih.gov
Preferred Coenzyme NADPH nih.govnih.gov
Primary Substrate 2-keto-L-gulonic acid nih.gov

| Other Substrates | Glyoxylate, pyruvate, and hydroxypyruvate | nih.govnih.gov |

Following the formation of L-idonic acid, the next step is its oxidation to 5-keto-D-gluconic acid. frontiersin.orgpnas.org This reaction is catalyzed by L-idonate dehydrogenase (L-IdnDH) and is considered a rate-limiting step in the pathway. nih.govnih.govpnas.org L-IdnDH was the first enzyme in the tartaric acid biosynthetic pathway to be identified and characterized. nih.gov In Vitis vinifera, three isoforms of L-IDH exist, but only one, VvLIDH3, has been definitively shown to oxidize L-idonate. frontiersin.orgnih.gov Homology analysis reveals that this enzyme is part of a family of zinc-dependent dehydrogenase proteins. pnas.org The expression of the VvIdnDH gene and the corresponding protein levels in grape berries increase in the early stages of development and then decline, mirroring the pattern of tartaric acid accumulation. nih.govslideplayer.com Subcellular localization studies have shown the enzyme is found predominantly in the cytoplasm. nih.govnih.gov

Table 2: Characteristics of L-Idonate Dehydrogenase (L-IdnDH)

Characteristic Description Source
Enzyme Family Zinc-dependent dehydrogenase pnas.org
Reaction Catalyzed Oxidation of L-idonate to 5-keto-D-gluconic acid frontiersin.orgnih.govpnas.org
Significance Considered the rate-limiting step in tartaric acid biosynthesis nih.govnih.gov
Gene in V. vinifera VvLIDH3 (VIT_16s0100g00290) frontiersin.orgnih.gov

| Subcellular Location | Primarily cytoplasm | nih.govnih.gov |

Later steps in the tartaric acid biosynthesis pathway are less defined, but research suggests the involvement of enzymes such as transketolase and a dehydrogenase. nih.gov After the formation of 5-keto-D-gluconic acid, this six-carbon intermediate is cleaved to yield a four-carbon intermediate, possibly tartaric acid semialdehyde, which is then oxidized to produce tartaric acid. frontiersin.orgnih.gov The involvement of transketolase and a succinic semialdehyde dehydrogenase has been proposed for these late steps. nih.gov Recent studies have explored the synthesis of tartaric semialdehyde, a precursor to L-tartaric acid, using engineered transketolase enzymes in microbial systems, further supporting its potential role in the pathway. nih.govalbany.edu

Despite significant advances, several steps in the tartaric acid biosynthetic pathway remain uncharacterized. nih.gov The initial conversion of L-ascorbic acid to 2-keto-L-gulonate is one such step where the specific enzyme or enzymes involved have not yet been identified. frontiersin.orgnih.gov Furthermore, the enzyme responsible for the cleavage of the six-carbon intermediate, 5-keto-D-gluconic acid, into a four-carbon precursor (possibly tartaric semialdehyde) and a two-carbon compound has not been definitively characterized in plants. frontiersin.orgnih.govpnas.org Identifying the genes and enzymes for these missing steps is an ongoing challenge for plant scientists. pnas.org

Distinct Biosynthesis Pathways in Plants

Plants have evolved several routes for the synthesis of 2,3-Dihydroxybutanedioic acid, with the specific pathway often varying between species. nih.gov These pathways are characterized by the specific cleavage of a six-carbon precursor derived from ascorbic acid. nih.gov In grapevines, for instance, it is understood that multiple pathways for tartaric acid synthesis can be active. nih.gov

This pathway is considered the principal route for 2,3-Dihydroxybutanedioic acid synthesis in grapes. frontiersin.orgnih.gov The process begins with L-ascorbic acid, which undergoes a series of conversions. nih.gov A critical step in this pathway is the cleavage of a six-carbon intermediate, 5-keto-D-gluconic acid, between its fourth and fifth carbon atoms. nih.gov This cleavage results in the formation of a four-carbon precursor, L-threo-tetruronate, which is subsequently oxidized to yield L-(+)-tartaric acid. nih.gov The other product of this cleavage is a two-carbon compound, thought to be glycoaldehyde. nih.gov

The key steps in this pathway are:

Conversion of L-ascorbic acid to 2-keto-L-gulonic acid. nih.gov

Reduction of 2-keto-L-gulonic acid to L-idonic acid. nih.gov

Oxidation of L-idonic acid to 5-keto-D-gluconic acid. nih.gov

Cleavage of 5-keto-D-gluconic acid to produce L-threo-tetruronate and a two-carbon fragment. nih.gov

Oxidation of L-threo-tetruronate to form L-(+)-tartaric acid. nih.gov

An enzyme with 2-keto-L-gulonate reductase activity, which is involved in the reduction of 2-keto-L-gulonic acid to L-idonic acid, has been identified in Vitis vinifera. nih.gov

In this alternative pathway, the cleavage of the six-carbon intermediate derived from L-ascorbic acid occurs between the second and third carbon atoms. nih.gov This reaction yields oxalic acid from the C1-C2 fragment and L-threonate from the remaining four-carbon fragment (C3-C6). nih.gov L-threonate is then further oxidized to form 2,3-Dihydroxybutanedioic acid. nih.govfrontiersin.org This pathway has been noted to occur in the leaves of plants from the Geraniaceae family. nih.gov

This pathway is essentially a more detailed look at a critical part of the Ascorbate C4/C5 cleavage pathway. 5-Keto-D-gluconate is a key intermediate derived from the oxidation of L-idonic acid. nih.gov The subsequent cleavage of 5-Keto-D-gluconate between the C4 and C5 positions is a pivotal step that commits the carbon skeleton to the formation of 2,3-Dihydroxybutanedioic acid. nih.gov This cleavage is catalyzed by an as-yet-unidentified enzyme and produces a four-carbon intermediate, possibly tartaric acid semialdehyde, which is then oxidized to tartaric acid. frontiersin.org

PathwayPrecursorCleavage SiteKey Products
Ascorbate C4/C5 CleavageL-Ascorbic AcidC4/C5 of 5-keto-D-gluconic acid2,3-Dihydroxybutanedioic acid, Glycoaldehyde
Ascorbate C2/C3 CleavageL-Ascorbic AcidC2/C3 of a six-carbon intermediate2,3-Dihydroxybutanedioic acid, Oxalic Acid
5-Keto-D-gluconate C4/C5 Cleavage5-Keto-D-gluconateC4/C5Tartaric acid semialdehyde (proposed)

Regulation of 2,3-Dihydroxybutanedioic Acid Biosynthesis

The accumulation of 2,3-Dihydroxybutanedioic acid is a tightly regulated process, influenced by both genetic and environmental factors. This regulation occurs at multiple levels, from the transcription of biosynthetic genes to the broader genetic architecture of the plant.

Transcriptional Regulation of Precursor Synthesis

The synthesis of 2,3-Dihydroxybutanedioic acid is intrinsically linked to the availability of its precursor, L-ascorbic acid. Therefore, the transcriptional regulation of the L-ascorbic acid biosynthetic pathway plays a crucial role in determining the potential for tartaric acid accumulation. mdpi.com The expression of genes encoding enzymes in the L-galactose pathway, the main route for ascorbic acid synthesis in plants, is subject to complex control. frontiersin.org

Several transcription factors have been identified that regulate ascorbic acid biosynthesis. For instance, the AMR1 (ASCORBIC ACID MANNOSE PATHWAY REGULATOR 1) protein acts as a negative regulator of the L-galactose pathway genes in Arabidopsis. nih.gov Conversely, the ethylene (B1197577) response factor ERF98 positively regulates the expression of VTC1, a key gene in the pathway, in response to salt stress. nih.gov Light is another critical factor, generally stimulating the expression of ascorbic acid biosynthetic genes. researchgate.net

In grapes, the expression of genes involved in both ascorbic acid and tartaric acid biosynthesis is developmentally regulated. frontiersin.org For example, the transcript levels of several ascorbate oxidase genes are downregulated during berry development in a pattern that mirrors the accumulation of tartaric acid. frontiersin.org Transcript and metabolite profiling in grape berries have been used to identify candidate genes whose expression patterns correlate with the timing of tartaric acid biosynthesis. nih.gov

Regulatory FactorMode of ActionTarget Pathway/GeneEffect on Precursor (Ascorbic Acid) Synthesis
AMR1Negative Transcriptional RegulatorL-galactose pathway genesDecreases
ERF98Positive Transcriptional RegulatorVTC1Increases
LightEnvironmental CueL-galactose pathway genesIncreases

Genetic Insights into Accumulation via Quantitative Trait Loci (QTL) Analysis

Quantitative Trait Loci (QTL) mapping is a powerful tool for dissecting the genetic basis of complex traits like organic acid accumulation. Studies in grapevine have identified several QTLs associated with the concentration of 2,3-Dihydroxybutanedioic acid and other acidity-related parameters. chemicalbook.com

Research has revealed that the genetic control of tartaric acid levels is complex and may not be attributable to a single genetic marker. chemicalbook.com QTLs for the ratio of potassium to tartaric acid have been located on chromosomes 10, 11, and 13 in a grapevine population. nih.gov Another study identified QTLs related to acids on chromosomes 6, 13, and 18, though the QTLs for tartaric acid specifically showed some instability across different years. nih.govsigmaaldrich.com A major QTL on chromosome 18, primarily associated with berry texture, was also found to be linked to the content of tartaric acid. oeno-one.eu These findings underscore the intricate genetic architecture controlling the accumulation of this important organic acid. nih.govnih.gov The identification of these QTLs provides a foundation for future breeding efforts aimed at modulating the acidity of grapes. nih.gov

ChromosomeAssociated TraitReference
10, 11, 13Ratio of potassium to tartaric acid nih.gov
6, 13, 18Acid-related traits (including tartaric acid) nih.govsigmaaldrich.com
18Berry texture and tartaric acid content oeno-one.eu

Influence of Environmental Factors on Biosynthetic Levels

The accumulation of 2,3-Dihydroxybutanedioic acid in cultivated crops is generally not highly responsive to environmental stresses or management practices. nih.govfrontiersin.org However, some environmental factors can have an influence.

Temperature and Light: High temperatures have been shown to reduce the concentration of organic acids in grapes. mdpi.com While malic acid is significantly affected by temperature and light, the concentration of 2,3-Dihydroxybutanedioic acid appears to be less affected by temperature in ripe grape berries. mdpi.com Increased temperatures and other climatic effects have been linked to a decrease in titratable acidity and an increase in the pH of grape juice over time. nih.govfrontiersin.org

Proline Application: In citrus fruits, treatment with proline, a stress-induced amino acid, led to decreased levels of 2,3-Dihydroxybutanedioic acid. frontiersin.org This suggests that proline may reduce the need for other protective mechanisms like the biosynthesis of 2,3-Dihydroxybutanedioic acid. frontiersin.org

Metabolic Roles and Biological Significance in Plants

While the precise physiological and biochemical functions of 2,3-Dihydroxybutanedioic acid are not fully established, several metabolic roles have been proposed based on its chemical properties and co-occurrence with other metabolites. nih.govbohrium.com

The apoplast, the space outside the plasma membrane, contains various organic acids, including 2,3-Dihydroxybutanedioic acid. frontiersin.org The redox state of the apoplast is crucial for various cellular processes and is influenced by the balance of antioxidants like ascorbic acid. nih.gov

2,3-Dihydroxybutanedioic acid, along with other organic acids, is believed to play a role in maintaining the redox environment of the apoplast. chemicalbook.com

The accumulation of 2,3-Dihydroxybutanedioic acid can occur when the ascorbate pool is highly oxidized, suggesting a role in buffering the apoplastic redox state. chemicalbook.com

During ripening, grape skins experience an oxidative burst with an increase in reactive oxygen species (ROS). chemicalbook.com 2,3-Dihydroxybutanedioic acid, through its interactions with other antioxidants, may help to modulate these oxidative effects. chemicalbook.com

Fruit softening is a complex process involving changes in cell wall structure and metabolism. nih.govnih.gov While the direct role of 2,3-Dihydroxybutanedioic acid in this process is not fully elucidated, its presence in the apoplast and its connection to redox state suggest a potential indirect involvement.

The disassembly of the primary cell walls and the middle lamella are key factors in fruit softening. frontiersin.org

Changes in the apoplastic environment, including the redox state influenced by organic acids, can impact the activity of cell wall-modifying enzymes. frontiersin.org

Expansins, proteins that loosen the cell wall, are recognized as key factors in acid-induced cell wall relaxation. nih.gov The acidic nature of 2,3-Dihydroxybutanedioic acid could contribute to the acidic environment that promotes expansin activity.

Several other potential functions for 2,3-Dihydroxybutanedioic acid in plant metabolism have been proposed, though they remain largely speculative. frontiersin.orgnih.gov

Osmolyte: It has been suggested that 2,3-Dihydroxybutanedioic acid may act as an osmolyte, helping to maintain cellular osmotic balance, particularly during periods of high ascorbate synthesis. chemicalbook.com

Storage of Excess Ascorbate: The strong positive correlation between the accumulation of total ascorbate and 2,3-Dihydroxybutanedioic acid in young grape berries suggests that its biosynthesis could be a mechanism to store excess ascorbate or its oxidized form, dehydroascorbate. nih.govchemicalbook.com

Specialized Primary Metabolite: 2,3-Dihydroxybutanedioic acid has been proposed to be a 'specialized primary metabolite', originating from primary carbohydrate metabolism but lacking the typical energy conservation or regulatory functions of primary metabolites. nih.govfrontiersin.org

Catabolism of 2,3-Dihydroxybutanedioic Acid

The breakdown, or catabolism, of endogenous 2,3-Dihydroxybutanedioic acid in plants like the grape berry occurs at a very slow rate. nih.govfrontiersin.org

It is widely accepted that the acid forms a stable salt with potassium, potassium bitartrate (B1229483), which is then sequestered in the vacuole. nih.govfrontiersin.org This sequestration effectively removes it from the reach of potential catabolizing enzymes. nih.govfrontiersin.org

However, studies using exogenously applied radiolabeled 2,3-Dihydroxybutanedioic acid have shown that it can be degraded to CO2 in excised grape berries, indicating that the enzymatic machinery for its catabolism does exist in these plants. nih.govfrontiersin.org

Microorganisms, such as certain bacteria and fungi, are also capable of degrading 2,3-Dihydroxybutanedioic acid. mdpi.com

Chemical Synthesis and Derivatization Strategies for 2,3 Dihydroxybutanedioic Acid

Enantioselective Synthesis Methodologies

Enantioselective synthesis is crucial for producing specific stereoisomers of tartaric acid, which have distinct applications. Both biocatalytic and traditional chemical methods have been developed to achieve high enantiomeric purity.

Biocatalytic methods are recognized for their high efficiency, environmental friendliness, and exceptional stereoselectivity in the production of enantiomerically pure L(+)- and D(–)-tartaric acids. chemicalbook.comresearchgate.net These methods often prove to be simpler and more economical than chemical synthesis. chemicalbook.com

A key biocatalytic approach involves the use of microbial epoxide hydrolases, specifically cis-epoxysuccinate hydrolases (CESHs). wikipedia.org These enzymes catalyze the asymmetric hydrolysis of cis-epoxysuccinate to yield either L(+)- or D(–)-tartaric acid with very high enantiomeric excess, often approaching 100%. chemicalbook.comgoogle.com The substrate for CESHs, cis-epoxysuccinate, is a small, mirror-symmetric, and highly hydrophilic molecule. chemicalbook.com

The industrial application of CESHs for the production of L(+)-tartaric acid was one of the earliest uses of an epoxide hydrolase, with bacteria exhibiting CESH activity being discovered and utilized since the 1970s. chemicalbook.com A variety of microorganisms have been identified that produce CESH, enabling the synthesis of both tartaric acid enantiomers. chemicalbook.com

To enhance the practical application of these enzymes, research has focused on improving their stability and reusability. One such method is the immobilization of recombinant CESH on solid supports, which has been shown to improve both thermostability and pH stability, allowing for continuous production processes. google.com Another strategy to overcome the low cell permeability of whole-cell catalysts is the use of surface display systems, which can significantly increase the whole-cell enzymatic activity. researchgate.net

Table 1: Comparison of CESH-based Biocatalytic Systems

Biocatalyst System Key Feature Advantage
Whole-cell catalysts Use of intact microbial cells Simplicity and cost-effectiveness
Immobilized recombinant CESH Enzyme attached to a solid support Improved thermostability and reusability
Surface display systems CESH displayed on the cell surface Overcomes cell permeability limitations

The stereospecificity of CESHs in producing either L(+)- or D(–)-tartaric acid has been a subject of extensive research. wikipedia.orgacs.org Structural and mechanistic studies have revealed the basis for their high enantioselectivity. wikipedia.org

For CESHs that produce L(+)-tartaric acid (CESH[L]), crystallographic studies have identified a catalytic triad (B1167595) composed of aspartate (Asp), histidine (His), and glutamate (Glu) residues within the active site. wikipedia.orgacs.org Specifically, in RhCESH[L], the proposed catalytic triad consists of D18, H190, and E212, while in KlCESH[L], it is D48, H221, and E243. wikipedia.org

The catalytic mechanism involves the activation of a water molecule by the histidine residue of the triad. This activated water molecule then acts as a nucleophile, attacking one of the epoxide carbons. wikipedia.org An essential arginine residue facilitates the opening of the epoxide ring by donating a proton to the oxirane oxygen. wikipedia.orgacs.org The specific binding mode of the mirror-symmetric substrate within the enzyme's active site determines which enantiomer is produced. wikipedia.org

Similarly, the crystal structure of a CESH that produces D(-)-tartaric acid (CESH[D]) has been elucidated, revealing a zinc ion and key residues that contribute to its stereoselective mechanism. nih.govresearchgate.net These detailed structural insights provide a foundation for the rational engineering of these industrial biocatalysts to improve their performance. wikipedia.orgacs.org

Table 2: Key Components of the CESH Catalytic Mechanism

Component Function
Catalytic Triad (Asp-His-Glu) Activates a water molecule for nucleophilic attack
Arginine Residue Facilitates epoxide ring-opening via proton donation
Substrate Binding Site Determines the stereospecificity of the reaction
Zinc Ion (in some CESH[D]) Contributes to the stereoselective mechanism

Chemical methods for the synthesis of tartaric acid, particularly racemic tartaric acid, often start from maleic acid or its anhydride (B1165640). researchgate.netacs.org While these routes are well-established, they can be limited by lower yields and higher production costs compared to biocatalytic methods. chemicalbook.com

A common chemical route to racemic tartaric acid involves the epoxidation of maleic acid, followed by hydrolysis. researchgate.netresearchgate.net This process typically uses hydrogen peroxide as the oxidizing agent in the presence of a catalyst, such as potassium tungstate or sodium tungstate. researchgate.netresearchgate.net

The reaction proceeds by the oxidation of the double bond in maleic acid to form an epoxide intermediate, cis-epoxysuccinic acid. researchgate.netresearchgate.net The efficiency of this step is influenced by several factors, including the molar ratio of reactants, catalyst concentration, and reaction temperature. researchgate.net Studies have shown that an excess of maleic acid relative to hydrogen peroxide can increase the yield of tartaric acid based on the peroxide consumed. researchgate.net

Different oxidizing agents have been explored for the conversion of maleic acid to tartaric acid, but many have proven to be less effective than the hydrogen peroxide/tungstate system. For instance, oxidation with nitric acid tends to yield oxalic acid as the main product, while the use of hypochlorous acid or alkaline permanganate results in low yields of tartaric acid. acs.org

Table 3: Investigated Oxidizing Agents for Maleic Acid Conversion

Oxidizing Agent Catalyst Primary Product(s)
Hydrogen Peroxide Tungstic acid/Tungstate salts Tartaric acid
Nitric Acid - Oxalic acid
Hypochlorous Acid - Low yield of tartaric acid
Alkaline Permanganate - Mixture of oxalic and tartaric acids

The cis-epoxysuccinic acid formed during the oxidation of maleic acid is subsequently hydrolyzed to produce DL-tartaric acid. researchgate.netresearchgate.net The oxirane ring of epoxysuccinic acid is notably stable, making its hydrolysis a critical step that can require specific conditions to proceed efficiently. google.com

Hydrolysis can be achieved by boiling an aqueous solution of the epoxide, though this can be a slow process. google.comgoogle.com To accelerate the reaction, various catalysts can be employed. Catalysts such as activated charcoal, aluminum oxide, or ferric oxide have been shown to be effective in promoting the hydrolysis of epoxysuccinic acid, leading to high conversion and selectivity for DL-tartaric acid. google.com

The hydrolysis can be performed under acidic, basic, or neutral conditions. While strongly acidic or basic media can facilitate the reaction, they may also lead to the formation of impurities. google.com Performing the hydrolysis under superatmospheric pressure and elevated temperatures at a pH range of about 6 to 11 has been explored as a method to reduce reaction time and minimize the formation of byproducts. google.com

Chemical Synthesis Routes

Bromine-Mediated Electrochemical Conversion

A promising strategy for the synthesis of 2,3-dihydroxybutanedioic acid (tartaric acid) involves a bromine-mediated electrochemical conversion from maleic acid, which can be derived from biomass. researchgate.net This method circumvents the product overoxidation that often plagues direct electrochemical oxidation. researchgate.net

The process utilizes an electrocatalyst, such as hierarchical Mo2C nanostructures, for the bromine evolution reaction (BER). researchgate.net At the anode, bromide ions are oxidized to generate bromine. The bromine then undergoes disproportionation to form hypobromous acid (HOBr), which acts as the mediating oxidant. This mediator transforms maleic acid into epoxysuccinic acid (ESA) with high selectivity. The final step involves the hydrolysis of ESA in an acidic solution to yield tartaric acid. researchgate.net

This indirect oxidation pathway is advantageous as it is both energy-efficient and atom-economic. researchgate.net The bromine mediator is continuously regenerated in a catalytic cycle, minimizing waste. researchgate.net Research has demonstrated that this approach can achieve a high production rate for ESA and a subsequent high conversion efficiency to tartaric acid upon hydrolysis. researchgate.net

Table 1: Key Aspects of Bromine-Mediated Electrochemical Conversion

ParameterDescriptionSource
Starting Material Maleic acid (a biomass derivative) researchgate.net
Mediator Bromine (generated from bromide) researchgate.net
Key Intermediate Epoxysuccinic acid (ESA) researchgate.net
Final Product 2,3-Dihydroxybutanedioic acid (Tartaric acid) researchgate.net
Catalyst Example Hierarchical Mo2C nanostructures researchgate.net
Key Advantage Avoids product overoxidation and allows for a continuous, atom-economic cycle. researchgate.net

Targeted Derivatization for Enhanced Functionality

The esterification of 2,3-dihydroxybutanedioic acid is a common strategy to modify its physical and chemical properties. A series of its esters, often referred to as tartaric esters, have been synthesized by reacting the acid with various alcohols. asianpubs.orgasianpubs.org The synthesis is typically catalyzed by an acid, such as p-toluenesulfonic acid (TsOH). asianpubs.org

Two primary methods are employed:

Direct Reflux: For shorter-chain alcohols like methanol (B129727), ethanol, and propanol, the reaction involves refluxing the acid, the alcohol, and the catalyst. asianpubs.org

Azeotropic Distillation: For longer-chain alcohols (e.g., n-butanol, amyl alcohol, octyl alcohol), a solvent like cyclohexane is added to form an azeotrope with the water produced during the reaction. This water is removed using a separator, driving the reaction to completion. asianpubs.org

The yields for these esterification reactions typically range from 60% to over 77%. asianpubs.org These ester derivatives have found applications as bifunctional additives in methanol-gasoline blends, acting as both phase stabilizers and vapor pressure depressors. asianpubs.orgasianpubs.org

Table 2: Synthesis of 2,3-Dihydroxybutanedioic Acid Esters

Ester DerivativeAlcohol UsedSynthesis MethodYield (%)Source
Methyl tartrateMethanolDirect Reflux with TsOHNot Specified asianpubs.org
Ethyl tartrateEthanolDirect Reflux with TsOHNot Specified asianpubs.org
Propyl tartratePropanolDirect Reflux with TsOHNot Specified asianpubs.org
n-Butyl tartraten-ButanolAzeotropic Distillation60.2 - 77.6 asianpubs.org
Amyl tartrateAmyl alcoholAzeotropic Distillation60.2 - 77.6 asianpubs.org
Hexyl tartrateHexyl alcoholAzeotropic Distillation60.2 - 77.6 asianpubs.org
Octyl tartrateOctyl alcoholAzeotropic Distillation60.2 - 77.6 asianpubs.org
Decyl tartrateDecyl alcoholAzeotropic Distillation60.2 - 77.6 asianpubs.org

2,3-Dihydroxybutanedioic acid and its anhydride derivatives can react with primary amines to form amic acids. These intermediates can then be cyclized to generate cyclic imides. beilstein-journals.org A common method for this transformation involves a two-step process: the formation of the amic acid followed by dehydration using reagents like acetic anhydride and sodium acetate. beilstein-journals.org

More efficient, one-pot procedures have been developed. One such method uses a combination of ammonium (B1175870) persulfate (APS) and dimethyl sulfoxide (DMSO) as a dehydrating reagent system. beilstein-journals.org This protocol allows for the synthesis of various cyclic imides in high yields from primary amines and cyclic anhydrides without the need for extensive purification. beilstein-journals.org Another approach utilizes niobic acid (Nb2O5) as a water-tolerant Lewis acid catalyst for the direct dehydrative condensation of anhydrides and amines. researchgate.net

As an inherently chiral molecule, 2,3-dihydroxybutanedioic acid is a valuable source of chiral synthons—building blocks used in asymmetric synthesis to introduce specific stereochemistry into a target molecule. mdpi.com Its derivatives are employed to construct complex, biologically active compounds where specific stereoisomers are required for efficacy. researchgate.netresearchgate.net

The predictable stereochemistry of the acid's carbon backbone allows for the synthesis of various chiral auxiliaries and intermediates. researchgate.net These synthons are instrumental in producing enantiomerically pure pharmaceuticals, agrochemicals, and other functional materials where the three-dimensional arrangement of atoms is critical to function. researchgate.net The versatility of these building blocks has been demonstrated in the synthesis of numerous complex natural products and heterocyclic compounds. researchgate.net

Development of Sustainable Production Strategies

The increasing demand for 2,3-dihydroxybutanedioic acid in food, pharmaceutical, and chemical industries has spurred the development of sustainable production strategies. researchgate.netdatainsightsmarket.com A key focus is moving away from traditional extraction methods, such as from wine lees, towards more efficient and environmentally friendly synthetic routes. researchgate.net

The bromine-mediated electrochemical conversion of maleic acid represents a significant step in this direction. researchgate.net By using a biomass-derived feedstock and a recyclable mediator, this process offers a more sustainable alternative to conventional chemical synthesis. researchgate.net Furthermore, the growing adoption of 2,3-dihydroxybutanedioic acid in sustainable applications, such as in eco-friendly building materials and as a component in bio-based polymers, is driving further research into green production methods. datainsightsmarket.com Collaborative research and development efforts are focused on enhancing production efficiency and expanding its use in emerging green technologies. datainsightsmarket.com

Stereochemistry and Chiral Applications in Organic Synthesis and Catalysis

2,3-Dihydroxybutanedioic Acid as a Chiral Building Block

As a readily available and inexpensive chiral molecule, 2,3-dihydroxybutanedioic acid is a prominent member of the "chiral pool." ddugu.ac.inwikipedia.orgiscnagpur.ac.in This approach, known as chiral pool synthesis, utilizes existing chiral molecules from natural sources to introduce chirality into new, more complex molecules. wikipedia.orgiscnagpur.ac.in The well-defined stereochemistry of tartaric acid allows for the unambiguous introduction of two stereocenters into a target molecule, which is crucial for the synthesis of complex structures and for the determination of the absolute configuration of natural products. nih.gov

The use of 2,3-dihydroxybutanedioic acid as a chiral synthon provides a powerful strategy for the enantioselective synthesis of a wide array of complex organic molecules. nih.gov By leveraging the predefined stereocenters of tartaric acid, chemists can construct intricate molecular architectures with high stereochemical control. nih.gov This methodology is particularly significant in the synthesis of molecules with multiple stereocenters, where controlling the relative and absolute stereochemistry is a formidable challenge. ddugu.ac.innih.gov

An illustrative example is the synthesis of cytotoxic polyacetylene compounds, which exhibit potent antitumor activity. nih.gov The absolute stereochemistry of compounds like PQ-8 and panaxytriol (B31408) was determined through syntheses that employed tartaric acid as a chiral template to establish the configuration of the diol moieties. nih.gov

Table 1: Examples of Complex Molecules Synthesized Using 2,3-Dihydroxybutanedioic Acid as a Chiral Building Block

Target MoleculeStarting MaterialKey TransformationReference
PQ-8(+)-Diethyl-L-tartrateConstruction of epoxide functionality nih.gov
PanaxytriolL-tartaric acidSynthesis of bromoacetylene fragment nih.gov
(–)-Methyl jasmonateTartaric acid-derived cyclopentenoneDiels–Alder reaction nih.gov

The application of 2,3-dihydroxybutanedioic acid as a chiral building block is extensive in the synthesis of bioactive molecules and natural products. nih.govthieme-connect.comnih.gov Its ability to introduce specific stereochemistry is vital, as the biological activity of a molecule is often dependent on its three-dimensional structure. ddugu.ac.in

For instance, the synthesis of (–)-Koninginin A, a natural product with significant antibiotic activity, utilized L-(+)-tartaric acid to introduce the C9 and C10 stereocenters, which was instrumental in determining the correct absolute stereochemistry of the molecule. nih.gov Similarly, derivatives of tartaric acid have been employed as precursors in the synthesis of carbocyclic natural products like (–)-methyl jasmonate, a fragrance component of jasmine oil. nih.govthieme-connect.com The synthesis of various other bioactive compounds, including antifungal agents like (–)-deacetylanisomycin and polyoxin (B77205) J, has also been achieved using tartaric acid-derived synthons. nih.gov

Chiral lactams and lactones are important structural motifs found in a multitude of biologically active compounds and are valuable intermediates in organic synthesis. researchgate.netnih.govresearchgate.net 2,3-Dihydroxybutanedioic acid serves as a versatile starting material for the stereoselective synthesis of these heterocyclic compounds.

The synthesis of bioactive lactones, such as the immunosuppressant (-)-cinatrin C1 and the antifungal agent (+)-muricatacin, has been accomplished using tartaric acid to control the stereochemistry. nih.govresearchgate.net The synthetic routes typically involve the transformation of the diol and carboxylic acid functionalities of tartaric acid into the core lactone structure.

Similarly, tartaric acid has been used as a precursor in the synthesis of chiral lactams. For example, the synthesis of (-)-deacetylanisomycin, which contains a pyrrolidine (B122466) ring (a saturated lactam), was achieved stereoselectively from a nitrile derived from tartaric acid. nih.gov The inherent chirality of tartaric acid guides the formation of the desired stereoisomer of the lactam product.

Asymmetric Catalysis with 2,3-Dihydroxybutanedioic Acid

Beyond its role as a stoichiometric chiral building block, 2,3-dihydroxybutanedioic acid and its derivatives have emerged as powerful chiral catalysts and ligands in asymmetric synthesis. scienceopen.comacs.org The development of tartaric acid-derived catalysts has provided efficient methods for producing enantiomerically enriched compounds. scienceopen.comresearchgate.net

Derivatives of 2,3-dihydroxybutanedioic acid have been successfully employed as organocatalysts and as ligands in metal-catalyzed asymmetric reactions. scienceopen.com One of the most well-known classes of tartaric acid-derived ligands are TADDOLs (tetraaryl-1,3-dioxolane-4,5-dimethanols). scienceopen.com These have been used as chiral ligands for various metal-catalyzed transformations and as chiral H-bonding organocatalysts. scienceopen.com

Furthermore, novel chiral catalysts have been developed from tartaric acid, including N-spiro quaternary ammonium (B1175870) salts for asymmetric phase-transfer catalysis and chiral guanidines. acs.orgrsc.org These catalysts have proven effective in a range of reactions, such as the asymmetric α-alkylation of glycine (B1666218) Schiff bases and the α-hydroxylation of β-dicarbonyl compounds, affording products with high enantioselectivities. acs.orgrsc.orgnih.gov

Table 2: Tartaric Acid-Derived Asymmetric Catalysts and Their Applications

Catalyst TypeExample ApplicationProductEnantiomeric Excess (ee)Reference
TADDOL-derived sodium alkoxidesAsymmetric C-alkylation(R)-alpha-methylphenylalanineup to 93% nih.gov
N-Spiro quaternary ammonium saltsAsymmetric α-alkylation of glycine Schiff basesChiral α-amino acidsHigh rsc.org
Chiral guanidinesα-hydroxylation of β-ketoestersChiral α-hydroxy-β-ketoestersExcellent acs.org

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. mdpi.com The development of catalytic and enantioselective versions of this reaction is a significant area of research. mdpi.comnih.gov Derivatives of 2,3-dihydroxybutanedioic acid have been utilized as chiral Lewis acid catalysts to promote stereoselective Diels-Alder reactions. mit.edu

For example, an acylated tartaric acid can be reacted with borane (B79455) to form a chiral oxazaborolidine-type catalyst. mit.edu This catalyst effectively promotes the Diels-Alder reaction between dienes like cyclopentadiene (B3395910) and various dienophiles, leading to the formation of the cycloadducts with a high degree of enantioselectivity. mit.edu The chiral environment created by the tartrate-derived ligand directs the approach of the dienophile to the diene, favoring the formation of one enantiomer over the other. rsc.org These Lewis acid catalysts not only accelerate the reaction but are also crucial for controlling the regio- and stereoselectivity of the cycloaddition. nih.govmdpi.com

Development of New Asymmetric Organocatalysts

The strategic design of asymmetric catalysts often relies on the use of readily available and stereochemically well-defined natural products. Tartaric acid, with its C2-symmetry, provides a robust and versatile chiral backbone for the synthesis of a diverse range of ligands. A prominent class of ligands derived from tartaric acid are the α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols, widely known as TADDOLs. wikipedia.org These diol ligands can coordinate to metal centers, such as zinc, to form chiral Lewis acid catalysts that are effective in a multitude of asymmetric reactions.

The combination of TADDOLs with zinc has been particularly fruitful in the development of catalysts for the enantioselective addition of organozinc reagents to carbonyl compounds. This reaction is a fundamental method for the formation of carbon-carbon bonds and the creation of chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.orgnih.gov

Detailed Research Findings

Research into TADDOL-zinc catalysts has revealed that their catalytic activity and the enantioselectivity of the reactions they mediate are highly dependent on the steric and electronic properties of the TADDOL ligand. nih.gov Modifications to the aryl groups on the TADDOL backbone can significantly influence the catalyst's performance. For instance, the use of bulky aryl groups can enhance enantioselectivity by creating a more defined and restrictive chiral pocket around the metal center. nih.gov

A key application of these catalysts is the enantioselective addition of diethylzinc (B1219324) to a variety of aldehydes. In these reactions, the TADDOL-zinc complex coordinates to the aldehyde, activating it towards nucleophilic attack by the ethyl group from diethylzinc. The chiral environment created by the TADDOL ligand directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. wikipedia.org

Studies have demonstrated that TADDOL-based catalysts can achieve high yields and excellent enantioselectivities (ee) in the ethylation of both aromatic and aliphatic aldehydes. The effectiveness of these catalysts is often further enhanced by the addition of a titanium(IV) alkoxide, which is believed to participate in the formation of a more active catalytic species.

The following interactive data table summarizes the results of the enantioselective ethylation of various aldehydes using a catalyst system derived from a TADDOL ligand and zinc.

The data illustrates the high efficiency of the TADDOL-zinc catalyst system, particularly for aromatic aldehydes where enantiomeric excesses of up to 88% were achieved. The observed reversal in the absolute configuration of the product for aliphatic aldehydes suggests a subtle change in the transition state geometry for these substrates.

Advanced Spectroscopic and Computational Investigations of 2,3 Dihydroxybutanedioic Acid

Conformational Analysis and Molecular Structure

The conformational landscape of tartaric acid is complex, with rotations possible around three carbon-carbon single bonds. The resulting structures are primarily stabilized by a delicate balance of intramolecular hydrogen bonds and other electrostatic interactions. nih.govchemistryviews.org The study of these conformations is critical as it bridges the gap between the structure of an isolated molecule and its behavior in solution and solid states. nih.gov

Single crystal X-ray diffraction (XRD) provides definitive information about the molecular arrangement in the crystalline solid state. Studies on L-tartaric acid (LTA) have consistently shown that it crystallizes in the monoclinic system with the non-centrosymmetric space group P2₁. researchgate.netproquest.comias.ac.in This crystal structure is a prerequisite for second-harmonic generation (SHG) activity, making it a material of interest for nonlinear optical (NLO) applications. researchgate.netias.ac.in

The crystal packing is characterized by an extensive network of hydrogen bonds. In the structure of racemic or (+-)-tartaric acid, which crystallizes in the space group P-1, molecules form centrosymmetric dimers through carboxylic acid interactions, which then link into infinite chains. nih.gov These chains are further organized into sheets by hydrogen bonding between the α-hydroxyl groups. nih.gov The stability of the crystal lattice is such that even after being subjected to multiple dynamic shock pulses, L-tartaric acid retains its original P2₁ space group, indicating significant structural stability. proquest.com

Table 1: Crystallographic Data for L-Tartaric Acid

ParameterValueSource
Crystal SystemMonoclinic researchgate.netias.ac.in
Space GroupP2₁ researchgate.netproquest.comias.ac.in
a6.74 Å ias.ac.in
b10.95 Å ias.ac.in
c7.16 Å ias.ac.in
α90° ias.ac.in
β91° ias.ac.in
γ99° ias.ac.in
Volume (V)528 ų ias.ac.in

Note: Unit cell parameters can vary slightly between different studies.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical spectroscopic techniques that provide detailed conformational information about chiral molecules in solution. wikipedia.orgwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures the difference in intensity of Raman scattering for right and left circularly polarized incident light. wikipedia.orgwikipedia.org Both techniques are exquisitely sensitive to the three-dimensional arrangement of atoms and are thus ideal for studying the subtle structural variations among different conformers. wikipedia.orgnih.gov

For tartaric acid and its derivatives, VCD and ROA spectra are heavily influenced by both intramolecular and intermolecular hydrogen bonding. jst.go.jpresearchgate.net The interpretation of these complex spectra relies heavily on comparison with theoretical spectra predicted by quantum chemical calculations for various possible conformers. nih.gov This synergy between experiment and theory allows for the identification of the predominant conformers present in solution. researchgate.net Studies have shown that strong solute-solvent interactions, particularly hydrogen bonding with water, significantly affect the VCD and ROA signals, making it crucial to account for these effects in computational models. researchgate.netbiorxiv.org The sensitivity of these techniques can be used to probe not only the conformation of the tartaric acid molecule itself but also its interactions and induced structural changes in larger systems, such as self-assembled amphiphiles. rsc.org

Ab-initio quantum chemical calculations are indispensable for understanding the intrinsic properties of molecules, isolated from the effects of solvents or crystal packing forces. These computational methods have been extensively applied to map the potential energy surface of tartaric acid and identify its stable conformers. csic.esresearchgate.net

The first step in computational conformational analysis is geometry optimization, where the energy of a given molecular arrangement is minimized to find a stable structure. For tartaric acid, these optimizations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). researchgate.net More advanced methods, such as Møller-Plesset perturbation theory (e.g., MP2/6-311++G(d,p)), are also used to achieve higher accuracy. researchgate.net The process often begins with a broader, less computationally expensive scan of the conformational space using molecular mechanics, followed by high-level optimization of the most promising initial structures. researchgate.net The excellent agreement often found between experimental rotational constants and those predicted by these optimized geometries validates the accuracy of the theoretical structures. csic.esresearchgate.net

Through extensive computational studies, a number of stable conformers of tartaric acid have been identified. researchgate.net Recent work combining laser ablation with Fourier transform microwave spectroscopy has experimentally identified five different conformers of (R,R)-tartaric acid in the gas phase. csic.esresearchgate.net These conformers consist of both extended (trans) and bent (gauche) arrangements of the carbon backbone. researchgate.net

The most abundant conformer, Ts,s, possesses C₂ symmetry and an extended carbon chain. csic.esresearchgate.net Four other conformers, G⁺a,s, Ta,s(II), G⁻a,a, and G⁻s,s, were also observed with varying populations. researchgate.net The relative energies and populations of these conformers are determined by the intricate network of intramolecular hydrogen bonds that stabilize each specific geometry. csic.es Theoretical calculations have been crucial in assigning the experimentally observed spectra to specific structures and in predicting their relative stabilities. csic.esresearchgate.net

Table 2: Experimentally Observed Conformers of (R,R)-Tartaric Acid and Their Relative Abundance

ConformerRelative AbundanceSymmetrySource
Ts,s~49%C₂ researchgate.net
G⁺a,s~38%C₁ researchgate.net
Ta,s(II)~7%C₁ researchgate.net
G⁻a,a~5%C₂ researchgate.net
G⁻s,s~1%C₂ researchgate.net

The stability and geometry of the various conformers of tartaric acid are dictated by intramolecular hydrogen bonds. chemistryviews.orgnih.gov These interactions primarily occur between the hydroxyl group protons (donors) and the carbonyl or other hydroxyl oxygens (acceptors). nih.govnih.gov The formation of these bonds creates stabilizing five-, six-, or seven-membered cyclic ring-like structures. nih.govnih.gov

In the most stable trans conformer (Ts,s), the structure is stabilized by two O-H···O=C hydrogen bonds between the hydroxyl group on each chiral carbon and the adjacent carbonyl oxygen. nih.gov The various gauche conformers are stabilized by more complex, cooperative hydrogen-bonding networks. For example, the G⁺a,s conformer features a cooperative OH···OH···OH···O=C network that extends along the carbon backbone, closing a seven-membered ring. nih.gov Other conformers are stabilized by networks forming two six-membered rings. nih.gov These hydrogen-bonding patterns are the primary factor controlling the conformational landscape, and their analysis provides a detailed picture of the forces that define the molecule's shape. nih.govchemistryviews.org

Ab-initio Quantum Chemical Studies of Conformers

Spectroscopic Characterization of Complexes

The characterization of zinc-2,3-dihydroxybutanedioic acid complexes is achieved through a suite of spectroscopic methods. Each technique provides a unique piece of the structural and electronic puzzle, and when combined, they offer a comprehensive picture of the coordination environment around the zinc ion and the conformational properties of the tartrate ligand.

Infrared (IR) Spectroscopy for Coordination Mode Determination

Infrared (IR) spectroscopy is a fundamental tool for determining the coordination modes of ligands in metal complexes. By analyzing the vibrational frequencies of functional groups in the 2,3-dihydroxybutanedioic acid ligand upon coordination to zinc, valuable information about the binding sites can be obtained.

The IR spectrum of a hydrated zinc(II) tartrate complex reveals key shifts in the absorption bands of the carboxylate and hydroxyl groups, indicating their involvement in coordination to the zinc center. A new dinuclear hydrated zinc(II) tartrate complex, with the formula [Zn₄(C₄H₄O₆)₄(H₂O)₈]·(H₂O)₁₂, has been synthesized and characterized using various techniques, including IR spectroscopy. In this complex, each zinc atom is six-coordinated by four oxygen atoms from two tartrate dianions and two oxygen atoms from water molecules. The tartrate dianions bridge the two Zn(II) ions using one hydroxy oxygen and one carboxy oxygen atom as donor atoms.

Key vibrational bands in the FTIR spectrum of zinc tartrate crystals confirm the presence of specific functional groups and their interaction with the metal ion. A broad peak observed around 3401.2 cm⁻¹ is attributed to the O-H stretching mode, indicating the presence of water of crystallization. The C-H stretching mode of vibrations is identified by a weak band at approximately 2981.9 cm⁻¹. A strong and sharp absorption peak around 1578.5 cm⁻¹ is due to the C=O stretching mode of the carboxylate group. The involvement of the carboxylate group in coordination is further supported by the asymmetric and symmetric stretching vibrations. The C-O stretching vibrations are observed as sharp peaks around 1416.4 cm⁻¹ and 1366.1 cm⁻¹. The bending modes of the -OH group are confirmed by peaks at 1086.5 and 1047.4 cm⁻¹. The presence of metal-oxygen (M-O) bonds is indicated by absorptions in the lower frequency region, typically below 800 cm⁻¹. nih.gov

The table below summarizes the characteristic IR absorption bands for a zinc tartrate complex.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Hydroxyl (-OH)Stretching~3401
Carbonyl (C=O)Stretching~1579
Carbon-Oxygen (C-O)Stretching~1416, ~1366
Metal-Oxygen (Zn-O)Stretching< 800

This table presents representative data and the exact positions of the peaks can vary slightly depending on the specific crystalline form and hydration state of the complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the complex. While zinc(II) itself is a d¹⁰ ion and does not exhibit d-d electronic transitions, the coordination of the tartrate ligand can lead to ligand-to-metal charge transfer (LMCT) bands.

The UV-Vis spectrum of a zinc(II)-tartrate complex shows absorption in the UV region. A study on a dinuclear hydrated zinc(II) tartrate complex reported that it absorbs UV light in the range of 200–236 nm, with a direct band gap energy of 5.54 eV. This absorption is slightly higher in energy compared to the potassium sodium tartrate precursor. The electronic transitions in this region are likely attributable to π → π* and n → π* transitions within the tartrate ligand, which may be perturbed upon coordination to the zinc ion. The interaction of a new azo reagent with Zn(II) resulted in a color change and a new absorption peak at 500 nm, indicating the formation of a complex and the occurrence of charge transfer transitions. dalalinstitute.com

The electronic spectrum of a Zn(II) complex with a different ligand exhibited a high-intensity band at 365 nm, which was assigned to a ligand-metal charge transfer, suggesting a tetrahedral environment around the Zn(II) ion. This provides a comparative basis for understanding potential charge transfer bands in zinc tartrate.

The table below outlines the typical electronic absorption regions for zinc tartrate complexes.

Transition Type Wavelength Range (nm) Molar Absorptivity (ε)
Ligand (π → π*)200 - 240High
Ligand-to-Metal Charge Transfer (LMCT)240 - 400Moderate to High

The exact wavelengths and molar absorptivities are dependent on the specific coordination environment and solvent conditions.

Luminescence Spectroscopy for Coordination Sphere Analysis and Antenna Effect

Luminescence spectroscopy is a sensitive technique for probing the coordination environment of metal ions and can reveal information about energy transfer processes, such as the "antenna effect." While zinc(II) itself is not luminescent, the tartrate ligand or other coordinated chromophores can be.

Studies on lanthanide-based tartrate metal-organic frameworks (MOFs) have shown that the tartrate ligand can exhibit its own fluorescence, typically observed as a wideband emission. nih.gov The intensity and position of this emission can be influenced by the coordination to the metal ion. In zinc complexes with other organic ligands, blue fluorescence has been observed, with the photophysical properties being influenced by the substituents on the ligand.

The "antenna effect" describes a process where a ligand (the antenna) absorbs light and then transfers the excitation energy to the metal center, which then emits light. While this is more common in complexes with luminescent metal ions like lanthanides, the principles can be applied to understand energy transfer processes in zinc complexes where the ligand is the primary chromophore. The rigidity of the ligand scaffold in a coordination polymer can reduce non-radiative decay pathways, enhancing luminescence. nih.gov

The table below summarizes potential luminescence properties of zinc tartrate complexes.

Property Observation Interpretation
Ligand-based fluorescenceWideband emissionn → π* or π → π* transitions in the tartrate ligand.
Quenching/EnhancementChanges in emission intensity upon coordinationIndicates interaction between the zinc ion and the ligand's excited state.
Antenna EffectSensitized emission from a coordinated chromophoreEnergy transfer from the tartrate ligand to another species.

Circular Dichroism (CD) Spectroscopy for Chiral Complexes

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, such as the enantiomers of tartaric acid and their complexes. Since 2,3-dihydroxybutanedioic acid exists as chiral L- and D-isomers, its coordination to a metal ion can result in chiral complexes that are active in CD spectroscopy.

The absolute structure of a 3D metal-organic framework of anhydrous zinc(II) tartrate with the space group I222 has been determined for both [Zn(L-TAR)] and [Zn(D-TAR)] using electron diffraction. These structures are dense 3D networks with chiral octahedral metal centers, which can be classified as Δ (for L-TAR) or Λ (for D-TAR). mdpi.com CD spectroscopy can be used to probe the chiroptical properties of these complexes in solution or as solid-state samples. The interaction of zinc(II) complexes with biomolecules like DNA has also been studied using CD spectroscopy, which can reveal binding modes and induced conformational changes. researchgate.net

The CD spectrum of a chiral zinc tartrate complex would be expected to show distinct positive or negative Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these effects are directly related to the stereochemistry of the tartrate ligand and the geometry of the coordination sphere.

The table below illustrates the expected CD spectral features for chiral zinc tartrate complexes.

Electronic Transition Expected CD Signal Information Gained
Ligand (π → π*)Positive or negative Cotton effectsConfirmation of chirality, determination of absolute configuration.
LMCTInduced CD signalsProbing the chiral environment around the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and in the solid state. Both ¹H and ¹³C NMR can provide detailed information about the connectivity and environment of the atoms within the 2,3-dihydroxybutanedioic acid ligand upon complexation with zinc.

In solution, ¹H NMR spectroscopy can be used to monitor the changes in the chemical shifts of the protons on the tartrate ligand upon coordination to zinc. The disappearance or shifting of the signals for the hydroxyl and carboxylic acid protons can confirm their involvement in binding. For instance, in a study of a different zinc complex, the disappearance of an NH proton signal in the complex spectrum indicated its deprotonation and coordination to the metal.

Solid-state NMR, particularly ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning) NMR, is useful for characterizing the structure of crystalline or amorphous zinc tartrate. A study on the hydration of tricalcium silicate (B1173343) with tartaric acid showed the formation of calcium tartrate, which was identified by its characteristic ¹³C NMR spectrum. This demonstrates the utility of solid-state NMR in identifying metal tartrate species.

The table below shows representative ¹H and ¹³C NMR chemical shifts for tartaric acid, which serve as a reference for studying its zinc complexes.

Nucleus Atom Chemical Shift (ppm)
¹HCH~4.5
¹HOHVariable (concentration and solvent dependent)
¹³CC=O~175
¹³CCH-OH~73

These values are approximate and can vary based on solvent, pH, and complexation.

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy, like IR spectroscopy, probes the vibrational modes of a molecule and provides a characteristic "fingerprint" of the compound. It is particularly useful for studying the low-frequency vibrations, including the metal-ligand stretching modes, which are often difficult to observe in IR spectra.

The Raman spectrum of a crystalline zinc tartrate complex would exhibit distinct bands corresponding to the various vibrational modes of the tartrate ligand and the Zn-O bonds. A study on strontium tartrate trihydrate provided a detailed analysis of the Raman spectra, where splittings of vibrational modes were observed due to the lower symmetry of the tartrate ion in the crystal. This type of analysis can be extended to zinc tartrate to understand its crystal structure and bonding.

The Raman spectra of aqueous zinc(II) solutions show a polarized band around 390 cm⁻¹ assigned to the symmetric stretching mode of the hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺. youtube.com This provides a reference for identifying Zn-O vibrations in tartrate complexes. In a study of zinc bromide complexes, Raman spectroscopy was used to identify different [ZnBrₓ]²⁻ˣ species in solution based on their characteristic vibrational bands.

The table below lists some of the expected Raman active vibrational modes for a zinc tartrate complex.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
C-C Stretching800 - 1200
C-O Stretching1000 - 1400
Carboxylate Symmetric Stretching~1400
Carboxylate Asymmetric Stretching~1600
Zn-O Stretching200 - 400

The exact positions and intensities of the Raman bands are sensitive to the crystal structure and coordination geometry.

Theoretical Studies Using Quantum Chemistry

Quantum chemistry provides a powerful lens for investigating the intrinsic properties of molecules at the electronic level. Through sophisticated computational methods, it is possible to predict and analyze various molecular characteristics that are often difficult or impossible to measure experimentally. This section delves into the theoretical examination of 2,3-Dihydroxybutanedioic acid and its interaction with zinc, employing quantum chemical calculations to elucidate its structural, electronic, and thermodynamic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method in quantum chemistry for studying the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 2,3-dihydroxybutanedioic acid and its metallic complexes.

The acidity of 2,3-dihydroxybutanedioic acid (tartaric acid) in solution is well-established, where it can exist in its singly (anionic) or doubly deprotonated (dianionic) forms depending on the pH. ru.nlncert.nic.in Quantum chemical studies have been employed to investigate the intrinsic stability of these gas-phase anions. The introduction of hydroxyl groups onto the succinate (B1194679) backbone is a key factor in stabilizing the resulting tartrate dianion. ru.nl This stabilization is partly attributed to the formation of intramolecular hydrogen bonds, which helps to distribute the negative charge. ru.nl

Computational investigations have explored various conformations of the anionic and dianionic species of both L-tartaric and meso-tartaric acids to determine their most stable structures. ru.nl For the dianionic and radical anionic forms of L-tartaric acid, the T1 isomer was identified as the most stable conformer. ru.nl In contrast, the neutral diradical form favors the T4 isomeric conformation. ru.nl The relative stability of these species is crucial for understanding their behavior in different chemical environments, from biological systems to coordination chemistry.

The stability of metal complexes with tartrate is also a subject of significant interest. Studies on zirconium(IV) tartrate complexes have shown the formation of various mononuclear and tetranuclear species in solution, with their stability being pH-dependent. grafiati.com While specific DFT calculations on the stability of anionic forms of zinc tartrate were not found in the provided search results, the principles of charge stabilization through ligand conformation would similarly apply.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions of a molecule. These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

DFT calculations have been used to determine the MEP of 2,3-dihydroxybutanedioic acid. researchgate.net The MEP analysis helps in identifying the potential sites for intermolecular interactions, such as hydrogen bonding, which are critical in the crystal packing and solution behavior of tartaric acid. researchgate.net The negative potential regions are typically associated with the oxygen atoms of the carboxyl and hydroxyl groups, indicating their propensity to act as hydrogen bond acceptors or to coordinate with cations like Zn²⁺. In contrast, the hydrogen atoms of the hydroxyl and carboxyl groups represent regions of positive potential.

For organometallic complexes, MEP analysis can elucidate the charge distribution across the entire molecule, including the metal center and the ligands. acs.org While a specific MEP map for a zinc-tartrate complex was not available in the search results, such an analysis would be expected to show a high positive potential around the zinc ion, with the negative potential concentrated on the coordinated carboxylate oxygen atoms of the tartrate ligand.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. youtube.com A larger gap generally implies higher stability and lower reactivity. youtube.com

DFT calculations have been performed to determine the HOMO-LUMO energies for 2,3-dihydroxybutanedioic acid. researchgate.netacs.org These calculations provide insights into the charge transfer interactions that can occur within the molecule. researchgate.net The HOMO-LUMO gap can be correlated with the chemical reactivity and can be used to predict the most likely sites for chemical reactions.

For different enantiomers of tartaric acid, DFT calculations have shown variations in their HOMO and LUMO energy levels. acs.org This difference is significant when considering interactions with chiral surfaces or other chiral molecules. For instance, in the context of surface-enhanced Raman scattering (SERS) on chiral silver nanostructures, the relative positions of the LUMO level and the metal's Fermi level can influence the efficiency of charge transfer processes. acs.org

Below is a table summarizing the calculated HOMO-LUMO energies for the most stable conformer of tartaric acid from one DFT study. researchgate.net

ParameterEnergy (Hartree)Energy (eV)
HOMO -0.279-7.592
LUMO -0.016-0.435
Energy Gap (ΔE) 0.2637.157

Table generated from data in a DFT study on tartaric acid. researchgate.net

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and their corresponding intensities. The Potential Energy Distribution (PED) analysis further allows for the assignment of these calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, or torsion.

DFT studies have been conducted to calculate the vibrational frequencies of 2,3-dihydroxybutanedioic acid. researchgate.netselcuk.edu.tr These theoretical spectra are then compared with experimental FTIR and Raman spectra to validate the computational model and to gain a deeper understanding of the molecule's vibrational properties. The accuracy of these predictions can be enhanced by using scaling factors to correct for approximations in the theoretical model and the neglect of anharmonicity. acs.org

For metal complexes, vibrational analysis can provide valuable information about the coordination of the ligand to the metal ion. For instance, a DFT and Hartree-Fock (HF) study on a zinc-juglone complex calculated the vibrational wavenumbers to compare with experimental IR data. derpharmachemica.com While a detailed PED analysis for a zinc-tartrate complex was not found in the search results, experimental FTIR of grown zinc tartrate crystals has confirmed the presence of characteristic functional groups, including metal-oxygen stretching. researchgate.net Theoretical calculations on various zinc oxide clusters have also been performed to determine their vibrational frequencies. ukm.edu.myresearchgate.net

Thermodynamic Parameter Calculations

Quantum chemical calculations can be used to predict various thermodynamic properties of molecules, such as thermal energy, enthalpy, entropy, and Gibbs free energy, at different temperatures. mdpi.comccsenet.org These parameters are crucial for understanding the stability of molecules and predicting the spontaneity of chemical reactions.

DFT calculations have been used to determine the thermodynamic parameters for the most stable conformer of 2,3-dihydroxybutanedioic acid. researchgate.netselcuk.edu.tr These calculations provide a theoretical basis for the molecule's thermal behavior. Experimental techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have been used to study the thermal properties of different isomers of tartaric acid and its diamide (B1670390) derivatives, providing data that can be compared with theoretical predictions. ccsenet.orgnih.gov

The thermal properties of zinc tartrate have also been investigated experimentally. TGA and DSC analyses of an anhydrous zinc tartrate metal-organic framework (MOF) revealed that it is stable up to approximately 355 °C, after which it decomposes. mdpi.com Another study on zinc tartrate crystals grown in a gel medium showed a total weight loss of 63.30% up to 588 °C, with decomposition involving the release of water and carbon oxides. researchgate.net

The following table presents theoretically calculated thermodynamic parameters for the most stable conformer of 2,3-dihydroxybutanedioic acid at a standard temperature. researchgate.net

ParameterValue
Thermal Energy (E) 88.591 kcal/mol
Heat Capacity (Cv) 33.197 cal/mol·K
Entropy (S) 91.135 cal/mol·K

Table generated from data in a DFT study on tartaric acid. researchgate.net

Coordination Chemistry of 2,3 Dihydroxybutanedioic Acid

Chelating Properties and Ligand Interactions

2,3-Dihydroxybutanedioic acid is a tetraric acid, specifically butanedioic acid substituted with hydroxyl groups at the 2 and 3 positions. nih.govebi.ac.ukebi.ac.uk The presence of two carboxyl groups and two hydroxyl groups makes it a potent polydentate ligand, capable of binding to metal ions through multiple coordination sites. This ability to form stable, ring-like structures with metal ions is known as chelation. researchgate.net The potential coordination centers are the two carboxyl groups, which can deprotonate to form tartrate ions (Tar²⁻), and the two hydroxyl groups. mdpi.com

The stereochemistry of tartaric acid, which exists as different stereoisomers, can influence its interaction with other chiral molecules and its binding affinity to metal centers. researchgate.net The molecule can exist in solution in fully protonated (H₂Tar), partially protonated (HTar⁻), and fully deprotonated (Tar²⁻) forms, with the deprotonation of carboxyl groups occurring at low pH. mdpi.com The involvement of the carboxyl groups in complex formation is confirmed by techniques such as IR spectroscopy, which shows a reduction in the intensity or a shift in the bands corresponding to the C=O and C-O stretching vibrations upon coordination to a metal ion. mdpi.com

Complexation with Metal Ions

The versatile chelating nature of 2,3-dihydroxybutanedioic acid allows it to form complexes with a wide range of metal ions. researchgate.netmdpi.com Its coordination chemistry is particularly well-studied with f-block elements, such as the lanthanides, and with other ions like bismuth(III).

Binary complexes of tartaric acid with lanthanide(III) ions (Ln(III)) have been investigated in aqueous solutions. mdpi.com These studies reveal the formation of various complex species depending on the specific lanthanide ion, the pH of the solution, and the metal-to-ligand ratio. mdpi.commdpi.com For most lanthanide ions studied (Nd, Eu, Gd, Tb, Ho, Lu), complexes with a metal-to-ligand stoichiometry of 1:2 are commonly detected. mdpi.com However, in the case of lanthanum(III), only monomeric complexes, including those with a 1:1 stoichiometry, are typically formed. mdpi.com

The complexation process often begins at low pH with the formation of protonated species. mdpi.com For instance, in systems with Nd(III), Eu(III), Tb(III), Ho(III), and Lu(III), a protonated complex, Ln(HTar)(Tar), forms at a pH near 4.0. mdpi.com As the pH increases, deprotonated complexes such as Ln(Tar)₂ become dominant. mdpi.com At pH values above 6.0, the formation of various hydroxy complexes, including LnTar₂(OH), LnTar(OH), and LnTar(OH)₂, is observed for all studied systems. mdpi.com

The thermodynamic stability of the complexes formed between lanthanide(III) ions and tartaric acid is quantified by their stability constants (log β). These constants are typically determined using potentiometric titration methods, with the data analyzed by computer programs to identify the species formed and calculate their stability. mdpi.commdpi.com

ComplexLa(III)Nd(III)Eu(III)Gd(III)Tb(III)Ho(III)Lu(III)
Ln(HTar) 3.63------
Ln(HTar)(Tar) -7.918.35-8.859.209.87
Ln(Tar) 5.516.096.556.166.596.847.50
Ln(Tar)₂ -10.3511.2310.4211.3911.9713.38
Ln(Tar)(OH) 1.150.941.251.051.181.292.14
Ln(Tar)₂(OH) -2.743.232.733.243.414.42
Ln(Tar)(OH)₂ -4.43-5.00-4.38-4.47-4.26-4.31-3.53
Data sourced from a potentiometric study of binary complexes in Ln(III)/tartaric acid systems. mdpi.com

The coordination sphere of a central metal ion comprises the ligands directly bonded to it (inner sphere) and molecules that are not directly bonded but are associated through other interactions, such as hydrogen bonding (outer sphere). mdpi.comnih.gov Spectroscopic methods are crucial for elucidating the structure of these coordination spheres in lanthanide-tartrate complexes. mdpi.commdpi.com

Infrared (IR) and luminescence spectroscopy are particularly informative. IR spectra confirm the involvement of the tartrate's carboxyl groups in the inner coordination sphere by showing shifts in their characteristic vibrational bands. mdpi.com Luminescence spectroscopy, especially for ions like Eu(III) and Tb(III), provides insights into the immediate environment of the metal ion. mdpi.com The number of water molecules in the inner coordination sphere can be estimated from the luminescence lifetime of Eu(III) complexes. researchgate.net Studies on lanthanide complexes with ligands like tartaric acid have shown that the inner sphere is typically composed of the tartrate ligands, with the remaining coordination sites occupied by water molecules. nih.govresearchgate.net The outer sphere can contain other molecules, such as spermine (B22157) in ternary systems, which interact non-covalently with the inner-sphere ligands. mdpi.comnih.gov

The coordination chemistry of 2,3-dihydroxybutanedioic acid extends to the formation of ternary complexes, where the metal ion is coordinated to tartrate and another ligand. manchester.ac.uk A notable example is the system containing a lanthanide(III) ion, tartaric acid, and spermine. mdpi.comresearchgate.net

Potentiometric and spectroscopic studies have been conducted to understand the coordination in these ternary systems. mdpi.comnih.gov It has been found that spermine, a polyamine, can exist in the outer coordination sphere of the lanthanide ion. mdpi.comnih.gov In these arrangements, the protonated amino groups of spermine interact non-covalently with the tartaric acid molecule that is part of the inner coordination sphere. mdpi.com The formation of these ternary complexes is dependent on pH. For example, in the Tb(III)/tartaric acid/spermine system, a significant increase in the luminescence emission intensity is observed compared to the binary system, which is attributed to the formation of the ternary complex and an efficient energy transfer process known as the 'antenna effect'. mdpi.com

Bismuth(III) ions (Bi³⁺) also interact with 2,3-dihydroxybutanedioic acid. Bismuth is known to form precipitates of white bismuth hydroxide (B78521), Bi(OH)₃, in the presence of bases like aqueous ammonia (B1221849) or sodium hydroxide. libretexts.org Tartaric acid can form soluble complexes with bismuth(III), preventing the precipitation of bismuth hydroxide. This complexation is utilized in qualitative analysis to keep Bi³⁺ in solution under alkaline conditions. The tartrate ligand chelates the bismuth ion, forming a stable, soluble complex, thus masking the typical reaction of Bi³⁺ with hydroxide ions.

Binary Systems with Lanthanide(III) Ions

Mechanism of Complex Formation and Coordination Modes

The formation of complexes between zinc(II) ions and 2,3-dihydroxybutanedioic acid (tartaric acid) is a multifaceted process governed by factors such as pH, reactant ratios, and the inherent coordination preferences of both the metal ion and the ligand. The mechanism involves the stepwise interaction of the zinc ion, a Lewis acid, with the tartrate ligand, which can donate electrons from its carboxylate and hydroxyl groups. nih.gov

The process typically begins with the deprotonation of tartaric acid's carboxylic acid groups, a process highly dependent on the pH of the solution. The formation of the more soluble sodium tartrate by reacting tartaric acid with sodium hydroxide is a common initial step in synthesis, followed by the introduction of a zinc salt like zinc sulfate (B86663). google.com The subsequent reaction leads to the precipitation of the zinc tartrate complex. google.com The kinetics of this complexation can be intricate; for some zinc complexes, the rate-limiting step is the loss of a water molecule from the zinc aquo-ion's coordination sphere, a process described by the Eigen mechanism. nih.gov For other ligands, the deprotonation of the ligand itself can be the rate-determining step. nih.gov The formation of zinc-ligand complexes is generally a stepwise process, where mono-, bis-, and even more complex species can form in equilibrium. nih.gov

The versatility of the tartrate anion as a ligand is central to the rich coordination chemistry of zinc tartrate. The tartrate ligand can coordinate to zinc centers through its carboxylate oxygen atoms and its hydroxyl oxygen atoms, leading to a variety of coordination modes and structural motifs.

Coordination Modes of the Tartrate Ligand:

Chelation and Bridging: The tartrate ligand is an excellent chelating agent, capable of binding to a single metal center through multiple donor atoms. More significantly in the context of zinc tartrate, it frequently acts as a bridging ligand, connecting two or more zinc ions to build extended structures. mdpi.comresearchgate.net

Donor Atoms: Both the carboxylate (-COO⁻) and hydroxyl (-OH) groups of the tartrate anion participate in coordination. In hydrated complexes, such as [Zn₂(C₄H₄O₆)₂(H₂O)₄], tartrate dianions can bridge two Zn(II) ions using one hydroxyl oxygen and one carboxyl oxygen atom. researchgate.net

Structural Diversity: This bridging capability leads to the formation of diverse architectures, ranging from discrete dimeric units to extensive three-dimensional (3D) coordination polymers. mdpi.comresearchgate.net In the anhydrous form, [Zn(C₄H₄O₆)], each zinc ion is coordinated by four different tartrate ligands, and each tartrate connects to four different zinc ions, creating a dense, non-porous 3D network. mdpi.com The chirality of the tartrate ligand (D- or L-tartaric acid) directly influences the chirality of the resulting framework, leading to distinct Δ or Λ configurations at the octahedral zinc centers. mdpi.com

The coordination environment of the zinc(II) ion is also flexible. While it often adopts an octahedral geometry, particularly in 3D frameworks where it is surrounded by six oxygen atoms from bridging tartrate ligands, other coordination numbers and geometries are possible. mdpi.com In some hydrated structures, the coordination sphere of zinc is completed by water molecules, resulting in six-coordinate metal centers. researchgate.net The lability of the bonds in Zn(II) complexes facilitates the reversible formation of coordinative bonds, allowing for ligand rearrangement and the assembly of ordered, crystalline networks. nih.gov

The table below summarizes the coordination environment in representative zinc tartrate structures.

Compound Formula Zn(II) Coordination Number Coordinating Atoms Structural Motif Reference
Anhydrous Zinc Tartrate[Zn(C₄H₄O₆)]6O (from 4 tartrate ligands)3D Coordination Polymer mdpi.com
Hydrated Zinc Tartrate[Zn₂(C₄H₄O₆)₂(H₂O)₄]6O (from 2 tartrate ligands and 2 water molecules)Dimeric units linked into a larger structure researchgate.net
Hydrated Zinc Tartrate[Zn(L-TAR)(H₂O)]·1.5H₂ONot specifiedO (from tartrate and water)Framework with coordinated aqua ligands mdpi.com
Coordination Mode Description Structural Role
Monodentate One carboxylate oxygen binds to a single Zn(II) center.Terminal or linking group.
Bidentate Chelate Both oxygen atoms of a single carboxylate group bind to the same Zn(II) center.Forms a stable chelate ring.
Bidentate Bridging Each oxygen atom of a carboxylate group binds to a different Zn(II) center.Links metal centers into chains or layers.
Bridging (multi-atom) Carboxylate groups can bridge between two, three, or even more Zn(II) ions.Key to forming complex 3D networks. nih.gov

This interplay between the stepwise formation mechanism and the adaptable coordination behavior of the tartrate ligand allows for the synthesis of a wide array of zinc tartrate compounds with tailored structural properties.

Analytical Methodologies for 2,3 Dihydroxybutanedioic Acid Research

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of 2,3-dihydroxybutanedioic acid from complex mixtures. This broad category of techniques separates components based on their differential distribution between a stationary phase and a mobile phase. youtube.com

Gas Chromatography (GC) and Derivatization Methods (e.g., Silylation, Esterification)

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, 2,3-dihydroxybutanedioic acid is non-volatile, necessitating a derivatization step to increase its volatility for GC analysis. nih.gov Common derivatization methods include silylation and esterification.

Silylation: This process involves replacing the active hydrogen atoms in the hydroxyl and carboxyl groups of the tartaric acid molecule with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. The resulting TMS derivatives of tartaric acid are more volatile and thermally stable, making them suitable for GC analysis, often coupled with mass spectrometry (GC-MS) for identification and quantification. copernicus.org While effective, silylation requires anhydrous conditions as the reagents are sensitive to moisture, and the derivatives themselves can sometimes be unstable. nih.gov

Esterification: This method converts the carboxylic acid groups of tartaric acid into esters, which are more volatile. For example, esterification with methanol (B129727) using a catalyst like BF₃·MeOH can be performed. nih.gov This derivatization is crucial for achieving the low detection limits required in certain applications, such as the analysis of tracer compounds in environmental studies. nih.govnih.gov

A study on the metabolic profiling of acute myeloid leukemia utilized GC-MS to analyze plasma samples, identifying a total of 67 chromatographic peaks after derivatization. nih.gov Another study optimized the esterification of fluorinated aromatic carboxylic acids for GC-MS analysis, significantly reducing the reaction time compared to traditional methods. nih.gov

Liquid Chromatography (LC), High-Performance Liquid Chromatography (HPLC), and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Liquid chromatography, particularly in its high-performance (HPLC) and ultra-high-performance (UHPLC) formats, is widely used for the analysis of 2,3-dihydroxybutanedioic acid due to its versatility and applicability to non-volatile and thermally labile compounds. shimadzu.com

HPLC: HPLC methods often utilize reversed-phase columns. nih.gov Due to the high polarity of tartaric acid, the mobile phase typically consists of aqueous solutions. shimadzu.com For instance, an isocratic HPLC method with a mobile phase of methanol and 1% aqueous acetic acid has been used for the analysis of salicylic (B10762653) acid and its precursors, including 2,3-dihydroxybenzoic acid. nih.gov Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide excellent selectivity for separating isomers of dihydroxybenzoic acids. helixchrom.comhelixchrom.com The detection of tartaric acid in HPLC systems is commonly achieved using UV detectors. nih.gov

UHPLC-MS/MS: This advanced technique couples the high separation efficiency of UHPLC with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS). sartorius.comnih.gov It allows for the precise quantification of tartaric acid and other organic acids in complex matrices like cell culture media and fruit juices. sartorius.comlcms.cz For example, a UHPLC-MS/MS method can determine the content of tartaric acid along with citric acid, fumaric acid, lactic acid, malic acid, pyruvic acid, and succinic acid. sartorius.com The high sensitivity of this technique is particularly valuable for applications like authenticity testing of fruit juices, where low levels of tartaric acid can indicate adulteration. lcms.cz

The table below summarizes a UHPLC-MS/MS method for organic acid analysis.

ParameterValue
SystemACQUITY UPLC H-Class with ACQUITY QDa Mass Detector
ColumnAtlantis PREMIER BEH C18 AX
DetectionSingle Ion Recording (SIR)
Run Time< 8 minutes

Table 1: UHPLC-MS/MS System Parameters for Organic Acid Analysis. lcms.cz

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, cost-effective, and rapid method for the separation and identification of compounds. akjournals.com For the analysis of 2,3-dihydroxybutanedioic acid, TLC can be used for enantioseparation by incorporating a chiral selector into the mobile phase. akjournals.comresearchgate.net

In one method, L-(+)-tartaric acid itself was used as a chiral mobile phase additive to separate the enantiomers of atracurium (B1203153) besylate on a silica (B1680970) gel plate. akjournals.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different affinities for the stationary phase. akjournals.com The visualization of the separated spots can be done under a UV lamp or by using an iodine vapor chamber. researchgate.netresearchgate.net The separation of dicarboxylic acids (C2-C6) on silica gel G plates has been achieved using a developing solvent mixture of benzene, acetic acid, and water, with bromocresol green solution as a visualizing agent. nih.gov

Capillary Electrophoresis (CE) for Stereoselective Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the stereoselective (chiral) analysis of 2,3-dihydroxybutanedioic acid. jscimedcentral.comnih.gov The separation in CE is based on the differential migration of charged species in an electric field. For chiral separations, a chiral selector is added to the background electrolyte. nih.govnih.gov

Chiral Selectors in Electrophoretic Separations

Chiral selectors are molecules that can form transient diastereomeric complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities and thus separation. nih.govresearchgate.net

Commonly used chiral selectors for the CE analysis of tartaric acid and other chiral compounds include:

Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface. researchgate.net They are the most frequently used chiral selectors in CE. nih.gov

Antibiotics: Macrocyclic antibiotics like vancomycin (B549263) and its derivatives have been successfully used as chiral selectors for the enantioseparation of various acidic compounds. mdpi.com

Ligand-Exchange Systems: In this approach, a metal ion (e.g., Cu(II)) and a chiral ligand (e.g., L-hydroxyproline) are added to the background electrolyte. nih.gov The enantiomers of the analyte form diastereomeric ternary complexes with the metal ion and the chiral ligand, which can then be separated. A study demonstrated the enantioseparation of tartaric acid with a resolution of 1.9 in 9 minutes using a Cu(II)-L-hydroxyproline system. nih.gov

Luminescent Complexes: A stereoselective analysis of tartaric acid was developed using complexation with a luminescent Eu³⁺-tetracycline complex. jscimedcentral.com This method was highly sensitive, with a detection limit of 5 µM for the D-isomer. jscimedcentral.com

The choice of chiral selector and the optimization of electrophoretic conditions, such as pH and concentration of the selector, are critical for achieving successful enantioseparation. akjournals.com

Potentiometric Titration and Computer Analysis for Equilibrium Studies

Potentiometric titration is a powerful and accurate technique for studying metal-ligand equilibria and determining stability constants of complexes in solution. researchgate.netresearchgate.net This method involves monitoring the pH of a solution as a titrant of known concentration is added. The resulting titration curve provides information about the protonation of the ligand (2,3-dihydroxybutanedioic acid) and the formation of metal complexes. researchgate.netresearchgate.net

The analysis of potentiometric data, which can be extensive, is greatly facilitated by the use of computer programs. researchgate.netcdnsciencepub.com These programs use non-linear least-squares algorithms to refine the stability constants of the various species present in the equilibrium, such as protonated ligands, simple and mixed-ligand complexes, and polynuclear complexes. researchgate.net This computational analysis helps to choose the best set of titration curves and minimize potential sources of error. cdnsciencepub.com

Potentiometric titration has been used to study the complexation of 2,3-dihydroxybutanedioic acid with various metal ions. For instance, it has been employed in the quantitative analysis of reaction systems containing multiple diprotic organic acids, such as in the production of tartaric acid from maleic acid. redalyc.org It has also been used to determine the concentration of tartaric acid and citric acid in antacid formulations. psu.edu

The table below shows an example of a system studied by potentiometric titration.

SystemComponentsTemperatureIonic Strength
Ternary Copper ComplexCu²⁺, Tartaric Acid, Gallic Acid25 °C0.10 mol dm⁻³ NaNO₃

Table 2: Example of a System Studied by Potentiometric Titration. researchgate.net

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For zinc tartrate and its parent compound, 2,3-dihydroxybutanedioic acid (tartaric acid), techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for determining thermal stability, phase transitions, and decomposition pathways.

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. ekb.eg This measurement provides data on thermal events such as melting, crystallization, and decomposition.

For 2,3-dihydroxybutanedioic acid (tartaric acid) , DSC studies reveal its thermal decomposition behavior. The decomposition peak for pure tartaric acid has been observed at 208°C. wikipedia.org Studies on its various stereoisomers show that L(+)-tartaric and D(–)-tartaric acid begin to decompose at 443.0 K (169.85 °C) and 443.2 K (170.05 °C), respectively. researchgate.netresearchgate.net A DSC curve for monohydrate racemic (MDL-) tartaric acid shows distinct thermal events upon heating. nih.gov

In the case of anhydrous zinc L-tartrate ([Zn(L-TAR)]) , DSC measurements conducted under a nitrogen atmosphere show a single, sharp endothermic peak corresponding to its decomposition. ekb.eg The onset of this event occurs at 355°C, with the minimum heat flow (peak of the endotherm) at 375°C. ekb.eg

Interactive Data Table: DSC Findings for Tartaric Acid and Zinc Tartrate

Compound Key Thermal Event Onset Temperature (°C) Peak Temperature (°C) Atmosphere
Tartaric Acid Decomposition ~170 208 Not Specified
Anhydrous Zinc L-Tartrate Decomposition 355 375 Nitrogen

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability and the composition of intermediate compounds formed during decomposition.

The thermal decomposition of 2,3-dihydroxybutanedioic acid has been detailed in several studies. For L- and D-tartaric acid, weight loss begins around 170°C (443 K) and is attributed to the evolution of gases, likely 3H₂O and 3CO. researchgate.netccsenet.org TGA curves for tartaric acid esters show decomposition temperatures ranging from 286 °C to 297 °C, indicating that esterification can enhance thermal stability. researchgate.net

For zinc tartrate , TGA reveals a multi-stage decomposition process. Anhydrous zinc (L)-tartrate ([Zn(L-TAR)]) exhibits a single, significant weight loss of approximately 62% in the temperature range of 350–450°C when heated under nitrogen. ekb.eg The remaining residual mass of 38% corresponds to the formation of zinc oxide (ZnO), which is the final product of decomposition in an inert atmosphere. ekb.eg

Studies on hydrated zinc tartrate crystals provide more detailed decomposition steps. A study on zinc tartrate grown in an agar-agar gel showed an initial weight loss of 2.94% up to 300.28°C, attributed to the evaporation of water molecules. A major weight loss occurs between 300.28°C and 400.23°C due to the release of carbon monoxide (CO) and carbon dioxide (CO₂), leading to the formation of zinc oxide. The total weight loss was 63.30% up to 588°C. researchgate.net

Interactive Data Table: TGA Findings for Tartaric Acid and Zinc Tartrate

Compound Atmosphere Temperature Range (°C) Mass Loss (%) Decomposition Products Final Residue
L- & D-Tartaric Acid Not Specified >170 - H₂O, CO -
Anhydrous Zinc L-Tartrate Nitrogen 350 - 450 ~62 - ZnO (~38%)
Hydrated Zinc Tartrate Not Specified 300 - 400 ~63.30 (total) H₂O, CO, CO₂ ZnO

Oxidative thermolysis involves studying the thermal decomposition of a material in the presence of an oxidizing atmosphere, typically air. The reaction pathways and products can differ significantly compared to decomposition in an inert atmosphere.

For tartaric acid derivatives , oxidative decomposition in a synthetic air atmosphere has been shown to be a multi-stage process accompanied by strong exothermic effects. researchgate.net These compounds were found to be stable up to temperatures of 195–216°C in air. researchgate.net The thermal decomposition of metal tartrates, such as those of cobalt and iron, in an air atmosphere is characterized by an exothermic peak, which contrasts with the endothermic decomposition observed under inert conditions. ekb.eg This exothermicity is due to the combustion of the organic tartrate ligand. The decomposition of aluminium tartrate in air involves dehydroxylation, breakdown of the organic skeleton, and subsequent combustion of the decomposition products. researchgate.net

While specific studies focusing solely on the oxidative thermolysis of zinc tartrate are not prevalent, data from thermal analysis in air provides insight. The decomposition of metal tartrates in air generally leads to the formation of the corresponding metal oxide. ekb.eg For zinc stearate, a related zinc carboxylate, its addition has been shown to accelerate the thermal degradation of paraffin (B1166041) wax in an air atmosphere, indicating a catalytic effect of zinc ions in oxidation reactions. core.ac.uk The final product of the thermo-oxidative degradation of various zinc complexes is typically nanocrystalline zinc oxide. researchgate.net Therefore, the oxidative thermolysis of zinc tartrate is expected to be an exothermic process resulting in the formation of zinc oxide at temperatures influenced by the presence of oxygen.

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of a material. By analyzing the angles and intensities of diffracted X-rays, one can determine the crystal structure, lattice parameters, and phase purity of a sample. ccsenet.org

The crystal structure of 2,3-Dihydroxybutanedioic acid;ZINC (zinc tartrate) has been characterized in detail using XRD. It can exist in several crystalline forms depending on the synthesis conditions and the chirality of the tartaric acid used.

Anhydrous zinc (II) tartrate, synthesized from both L-tartaric acid ([Zn(L-TAR)]) and D-tartaric acid ([Zn(D-TAR)]), crystallizes in the orthorhombic space group I222. ekb.eg This structure is a dense, three-dimensional coordination polymer with no pores to accommodate water molecules. ekb.eg The absolute structure of these chiral metal-organic frameworks (MOFs) has been determined using 3D electron diffraction, a technique suitable for sub-micron sized crystals. ekb.eg

Other studies have reported different crystal systems for zinc tartrate. Crystals grown via a gel diffusion technique were found to belong to the trigonal system with the space group P-3112. researchgate.net Another investigation reported an orthorhombic structure with the space group P212121. core.ac.uk These variations highlight the influence of the preparation method on the final crystal phase. Powder X-ray diffraction patterns serve as a "fingerprint" for each specific phase, allowing for clear identification and differentiation between the various forms of zinc tartrate. researchgate.netrsc.org

Interactive Data Table: Crystallographic Data for Zinc Tartrate

Crystalline Form Synthesis Method Crystal System Space Group Reference
Anhydrous [Zn(L-TAR)] Hydrothermal Orthorhombic I222 ekb.eg
Gel-grown Zn-Tartrate Gel Diffusion Trigonal P-3112 researchgate.net
Zn-Tartrate Not Specified Orthorhombic P212121 core.ac.uk

Material Science Research Applications of 2,3 Dihydroxybutanedioic Acid and Its Derivatives

Polymer and Resin Modification

Modifiers for Aminoformaldehyde Resins

2,3-Dihydroxybutanedioic acid, commonly known as tartaric acid, and its salts can be utilized as modifiers in the synthesis of amino-formaldehyde resins, such as urea-formaldehyde (UF) resins. researchgate.net Research has shown that incorporating tartaric acid or its salts during the synthesis of these oligomers can influence the properties of the resulting products. researchgate.net One study investigated the use of tartaric acid as part of a catalyst system for curing commercial UF resins. The findings indicated that a two-component catalyst, consisting of an aqueous solution of ammonium (B1175870) sulfate (B86663) with the addition of tartaric acid, significantly shortened the curing time of the UF resin. researchgate.net This accelerated curing behavior suggests a potential for increased efficiency in the production of materials like particleboards by potentially reducing board pressing times. researchgate.net

The mechanism behind this modification involves the influence of the acid on the pH of the resin/catalyst mixture, which is a critical factor in the curing process of UF resins. researchgate.net While the general curing behavior with the modified catalyst was similar to that with a standard ammonium sulfate catalyst, the reduction in curing time was a notable difference. researchgate.net Further analysis using techniques like Fourier-transform infrared (FT-IR) spectroscopy can be employed to understand the structural changes in the cured resin. researchgate.net

Biobased Plasticizers for Polymeric Materials

Derivatives of 2,3-dihydroxybutanedioic acid, particularly its esters, are gaining significant attention as biobased plasticizers for polymeric materials, most notably for poly(vinyl chloride) (PVC). nih.govresearchgate.netacs.orgdigitellinc.com These tartaric acid-based plasticizers are being explored as sustainable and potentially less toxic alternatives to traditional phthalate (B1215562) plasticizers, which have raised environmental and health concerns. digitellinc.comresearchgate.net

Research has focused on synthesizing various tartaric acid esters and evaluating their performance in PVC blends. nih.govacs.org A series of dibutyl tartaric acid esters (DBTAE) with varying side chain lengths have been synthesized and characterized. nih.govacs.org Studies have shown that these esters exhibit good plasticizing performance in PVC. nih.govresearchgate.netacs.org

The effectiveness of these biobased plasticizers is evaluated based on several key properties:

Compatibility and Plasticizing Effect: Tartaric acid esters have demonstrated good compatibility with PVC, leading to a significant reduction in the glass transition temperature (Tg) and an increase in the elongation at break of the PVC blends. nih.govresearchgate.net For instance, at a concentration of 30 parts per hundred of resin (phr), the dibutyl tartaric acid ester DBTAE-C4 showed the best results in terms of Tg reduction and elongation at break. acs.org The plasticizing performance of some of these esters has been found to be comparable to that of the conventional plasticizer dioctyl phthalate (DOP). nih.gov

Thermal Stability: The introduction of tartaric acid-based plasticizers can influence the thermal stability of PVC. Studies using thermogravimetric analysis (TGA) have shown that PVC samples plasticized with certain tartaric acid esters exhibit improved thermal stability compared to pure PVC. nih.govacs.org Longer side chains on the tartaric acid esters can further enhance the thermal stability of the PVC blends. nih.gov

Migration Resistance: A crucial aspect of plasticizer performance is its tendency to migrate out of the polymer matrix. Some tartaric acid-based plasticizers have shown low migration potential, which is a significant advantage over many traditional plasticizers. researchgate.net However, the length of the side chains on the ester can affect migration behavior, with longer chains sometimes leading to increased migration in certain solvents like n-hexane. nih.gov

The following table summarizes the thermal stability data for PVC films plasticized with different dibutyl tartaric acid esters (DBTAE-Cn) compared to unplasticized PVC and PVC plasticized with dioctyl phthalate (DOP).

Table 1: Thermal Decomposition Data of PVC Films

Sample Tonset (°C) T10% (°C) T50% (°C)
Pure PVC 245.3 260.1 285.4
PVC-DOP 248.7 265.8 290.2
PVC-C1 240.1 255.6 280.3
PVC-C4 250.2 268.9 295.7
PVC-C7 252.8 270.3 298.1
PVC-C11 255.4 273.5 301.6

Data sourced from thermogravimetric analysis (TGA) of PVC films plasticized with 30 phr of the respective plasticizer. nih.gov

Cement and Construction Material Research

Set Retarding Admixtures for Sulphoaluminate Cement Systems

2,3-Dihydroxybutanedioic acid is an effective set-retarding admixture for calcium sulfoaluminate (CSA) cement systems. researchgate.netresearchgate.netresearchgate.netengrxiv.org CSA cements are known for their rapid setting times, which can limit their application in scenarios requiring longer workability. researchgate.netengrxiv.org Tartaric acid helps to control the hardening process and extend the setting time of these cements. researchgate.netresearchgate.net

The retarding effect of tartaric acid is attributed to its ability to delay the formation of ettringite, a primary hydration product in CSA cements. researchgate.net It also suppresses the dissolution of ye'elimite, a key mineral phase in CSA cement, at early ages. researchgate.net This retardation of the initial hydration reactions allows for a longer period before the cement paste begins to stiffen and set.

The effectiveness of tartaric acid as a retarder can be influenced by its dosage and the presence of other admixtures. researchgate.netresearchgate.net Studies have investigated the use of tartaric acid both alone and in combination with other retarders like citric acid and borax. researchgate.netengrxiv.org When combined with citric acid, the retarding effects appear to be additive. researchgate.netengrxiv.org However, combinations of retarders can sometimes lead to a decrease in compressive strength compared to using a single retarder at an equivalent total dosage. researchgate.netengrxiv.org

The following table shows the effect of different dosages of tartaric acid (TA) on the setting time of a sulphoaluminate cement (SAC) paste.

Table 2: Setting Time of SAC Paste with Different Tartaric Acid Additions

TA Addition (%) Initial Setting Time (min) Final Setting Time (min)
0 15 25
0.05 30 45
0.10 50 70
0.15 75 100
0.20 110 140
0.25 150 190

Data adapted from a study on the effect of tartaric acid on the properties of 3D printing sulphoaluminate cement paste. mdpi.com

Influence on Rheological Properties of Cement Pastes

The addition of 2,3-dihydroxybutanedioic acid can significantly influence the rheological properties of cement pastes, particularly those based on sulphoaluminate cement. mdpi.comnih.govresearchgate.netdocumentsdelivered.com Research indicates that tartaric acid can act as a superplasticizer, improving the fluidity of the mortar. researchgate.net This effect is beneficial for applications like 3D printing of cementitious materials, where precise control over viscosity and flowability is crucial. mdpi.comnih.govresearchgate.netdocumentsdelivered.com

The mechanism behind this improvement in rheology involves a couple of key actions. The hydroxyl (-OH) groups in the tartaric acid molecule can promote the formation of a water film on the surface of cement particles through hydrogen bonding. mdpi.com This water film facilitates the movement of particles relative to each other, thereby reducing internal friction. mdpi.com Additionally, the carboxylate (COO⁻) groups can chelate with calcium ions (Ca²⁺) released during cement hydration, forming a stable complex that hinders direct contact between water and cement particles. mdpi.com

Studies have shown that as the content of tartaric acid increases, the fluidity of the mortar improves. researchgate.net The apparent viscosity of the cement paste can be effectively controlled by adding an appropriate amount of tartaric acid. mdpi.comnih.govresearchgate.netdocumentsdelivered.com The thixotropic behavior of the paste, which is its ability to become less viscous when agitated and then thicken at rest, can also be manipulated. The largest hysteresis loop area, indicating maximum thixotropy, was observed at a specific tartaric acid addition of 0.05% in one study. mdpi.com

The following table illustrates the effect of varying tartaric acid (TA) additions on the apparent viscosity of a sulphoaluminate cement (SAC) paste.

Table 3: Apparent Viscosity of SAC Paste with Different Tartaric Acid Additions

TA Addition (%) Apparent Viscosity (Pa·s)
0 1.2
0.05 0.9
0.10 0.7
0.15 0.5
0.20 0.4
0.25 0.3

Data represents the apparent viscosity under a constant shear rate of 100 s⁻¹. researchgate.net

Impact on Hydration Evolution and Mechanical Strength

The use of 2,3-dihydroxybutanedioic acid as a set retarder has a direct impact on the hydration evolution and subsequent mechanical strength development of cementitious materials, particularly sulphoaluminate cement (SAC) systems. researchgate.netmdpi.comunical.it By delaying the initial hydration reactions, tartaric acid strongly reduces the short-term strength of the hardened mixtures. researchgate.netunical.it This is a direct consequence of the delayed formation of ettringite and the suppression of silicate (B1173343) hydration. researchgate.netresearchgate.net

Calorimetric studies show that the cumulative heat release during the first 72 hours of hydration is lower in the presence of tartaric acid compared to plain SAC, and this heat release evolves inversely with the dosage of the acid. researchgate.net This indicates a significant retardation of the exothermic hydration processes.

While early-age strength is reduced, the retarding effect of tartaric acid tends to diminish at longer curing ages. researchgate.net Some studies have found that the addition of tartaric acid has little influence on the long-term mechanical strength of SAC paste. mdpi.com For instance, one study reported that the compressive and flexural strength of 3D printed SAC paste after one day of curing was not significantly affected by the addition of tartaric acid in dosages ranging from 0 to 0.25%. mdpi.com However, other research has shown that while the retarding effect disappears over time, combination mixes of retarders may generally decrease the compressive strength compared to single retarder dosages at equivalent total amounts. researchgate.netengrxiv.org

The following table presents the compressive and flexural strength of a sulphoaluminate cement (SAC) paste with different additions of tartaric acid (TA) after one day of curing.

Table 4: Mechanical Strength of SAC Paste with Different Tartaric Acid Additions after 1 Day

TA Addition (%) Compressive Strength (MPa) Flexural Strength (MPa)
0 28.5 5.1
0.05 27.9 5.0
0.10 27.2 4.8
0.15 26.8 4.7
0.20 26.5 4.6
0.25 26.1 4.5

Data adapted from a study on the effect of tartaric acid on the properties of 3D printing sulphoaluminate cement paste. mdpi.com

Role in Self-Healing Behaviors under Extreme Conditions

2,3-Dihydroxybutanedioic acid, commonly known as tartaric acid, plays a significant role in promoting the self-healing capabilities of certain cementitious materials, particularly under the extreme conditions found in environments such as geothermal wells. Research into calcium-aluminate cement blends designed for these high-temperature, aggressive environments has demonstrated that the addition of tartaric acid enhances the material's ability to recover from damage.

In a study focusing on a sodium-metasilicate activated calcium-aluminate cement blend with fly ash, the inclusion of tartaric acid as a set control additive was shown to improve self-healing properties in steam or alkali carbonate environments at 270 °C. mdpi.comnih.govosti.gov This is a critical application, as damaged cement sheathing in geothermal wells can lead to compromised zonal isolation and potential well failure. The self-healing is evaluated by examining the recovery of compressive strength and the sealing of cracks after the material is subjected to damage.

Samples containing a 1% mass fraction of tartaric acid by weight of the blend exhibited notably improved compressive strength recovery and crack plugging, especially when healed in an alkali carbonate environment. mdpi.comnih.govosti.gov For instance, after being crushed and allowed to heal over two consecutive periods (10 and 5 days) at 270°C, the tartaric acid-modified samples showed superior strength recovery rates compared to control samples without the acid. mdpi.comnih.gov

The mechanism behind this enhanced self-healing is attributed to the influence of tartaric acid on the phase composition of the cement matrix. Its presence promotes the formation of a silicon-rich amorphous (C,N)-A-S-H phase, high-temperature stable zeolite phases, and tobermorite-type crystals. mdpi.comnih.govosti.gov These phases are instrumental in the healing processes, allowing for the sealing of cracks and the restoration of mechanical integrity. The slow pozzolanic reactions at high temperatures are also a contributing factor to the healing, as environmental fluids can penetrate cracks and react with the cementitious matrix to form new, crack-filling products. mdpi.com

Table 1: Compressive Strength Recovery of Cement Blends with and without Tartaric Acid

Sample CompositionHealing EnvironmentInitial Compressive Strength (After 24h cure)Compressive Strength After Healing CyclesStrength Recovery Rate
Control (No Tartaric Acid)WaterHigher than TA-modified in waterLower than TA-modifiedLower
1% Tartaric AcidWater32% higher than controlHigher than controlHigher
Control (No Tartaric Acid)Alkali CarbonateLower than TA-modified in carbonateLowest among all samplesLowest
1% Tartaric AcidAlkali Carbonate23% higher than controlHighest among all samplesHighest

Note: This table is a qualitative representation based on findings that TA-modified samples demonstrated improved strength recoveries, especially in alkali carbonate environments. mdpi.com

Effects on Early-Time Phase Composition of Hydrating Blends

2,3-Dihydroxybutanedioic acid acts as a retarder in cementitious systems, significantly influencing the phase composition during the early stages of hydration. This effect is crucial for controlling the setting time of cements, which is particularly important for applications requiring a longer period of workability, such as in geothermal wells. mdpi.comnih.gov

The primary mechanism of tartaric acid's influence is its interaction with metal ions, particularly calcium (Ca²⁺) and aluminum (Al³⁺), that are released during the initial dissolution of cement particles. mdpi.comnih.gov By chelating these ions, tartaric acid reduces their availability to participate in the formation of early hydration products. This delays the precipitation of key crystalline phases.

In Portland cement and calcium sulphoaluminate (CSA) cement blends, tartaric acid is known to delay the formation of ettringite. researchgate.netresearchgate.netunibg.it This retardation of ettringite precipitation and the suppression of silicate hydration are key to extending the workability of the cement slurry. researchgate.netresearchgate.net

In alkali-activated calcium-aluminate cement blends, the addition of tartaric acid leads to a different early-time phase composition compared to non-retarded blends. It favors the formation of fewer calcium- and aluminum-rich crystalline phases like feldspar (B12085585) minerals and boehmite. mdpi.com Instead, it promotes the development of more high-temperature stable zeolites and a silicon-rich amorphous calcium-silicate-hydrate ((C,N)-A-S-H) gel. mdpi.comnih.gov Even at high temperatures like 270°C, this amorphous gel remains a major phase in the hydrated, tartaric acid-modified cement. mdpi.com

While tartaric acid increases the total porosity of the set cement, it leads to a reduction in the percentage of large pores (those above 500 µm). nih.gov This refined pore structure contributes to a greater compressive strength after curing at high temperatures (e.g., 300°C). nih.gov

Table 2: Effect of Tartaric Acid on Early-Time Phase Composition of Hydrating Blends

Cement SystemEffect of Tartaric Acid AdditionResulting Phase Composition Changes
Portland Cement / CSA BlendsDelays ettringite formationSuppresses early silicate hydration, extends workability. researchgate.netresearchgate.net
Alkali-Activated Calcium-Aluminate BlendsInteracts with Ca²⁺ and Al³⁺ ionsReduces formation of feldspar and boehmite. mdpi.com
Alkali-Activated Calcium-Aluminate BlendsPromotes specific phase formationFavors high-temperature stable zeolites and amorphous (C,N)-A-S-H gel. mdpi.comnih.gov

Synthesis of Advanced Inorganic Materials (e.g., Bismuth-Based Materials)

2,3-Dihydroxybutanedioic acid is a valuable organic acid in the synthesis of advanced inorganic materials, particularly bismuth-based materials such as bismuth oxides (e.g., β-Bi₂O₃) and other functional compounds. It primarily acts as a complexing or chelating agent, which allows for the control over the size, morphology, and properties of the final product. researchgate.netrsc.orgresearchgate.neturfu.ru

One common synthesis route involves the preparation of a bismuth(III) tartrate precursor, which is then subjected to thermal decomposition (thermolysis) to yield the desired bismuth oxide. urfu.ru For example, fine crystalline powders of tetragonal β-Bi₂O₃ can be obtained through the oxidative thermolysis of a DL-BiC₄H₃O₆ precursor. urfu.ru This precursor is synthesized by reacting basic bismuth(III) nitrates with a solution of DL-tartaric acid. urfu.ru The tartrate ligand plays a crucial role in forming a stable complex with bismuth, which upon heating, decomposes in a controlled manner to form the oxide with a specific crystal structure and morphology.

Another approach is the hydrothermal or solvothermal synthesis, where tartaric acid is used to regulate the formation of bismuth-based materials in solution. The coordination chemistry of tartaric acid, with its multiple hydroxyl and carboxyl groups, allows it to form various complexes with bismuth ions. researchgate.netrsc.org The nature of these bismuth-tartrate complexes can be tuned by adjusting the alkalinity (pH) of the synthesis medium. rsc.org This, in turn, dictates the type of bismuth-based material that is formed, which can range from metallic bismuth to its oxides and (oxy)hydroxides. rsc.org This level of control is essential for producing materials with tailored properties for specific applications, such as electrocatalysis. rsc.org For instance, bismuth-based materials synthesized using tartaric acid have shown promise as effective catalysts for the electrocatalytic production of hydrogen peroxide. rsc.org

Table 3: Synthesis of Bismuth-Based Materials Using 2,3-Dihydroxybutanedioic Acid

Synthesis MethodRole of 2,3-Dihydroxybutanedioic AcidPrecursorsKey Synthesis ParametersResulting Bismuth-Based Material
Thermal DecompositionFormation of a decomposable precursorBasic bismuth(III) nitrates, DL-tartaric acidStirring at 70°C, followed by calcination at 220°C and 280°CFine crystalline powders of tetragonal β-Bi₂O₃. urfu.ru
Hydrothermal/Wet ChemicalComplexing agent to control particle formationBismuth(III) nitrate, tartaric acid, sodium hydroxide (B78521)Varying the molar ratio of NaOH to Bi(NO₃)₃ to control alkalinityA library of materials including metallic Bi, (oxy)hydroxides, and oxides. rsc.org
Hydrothermal ReactionMultidentate bridging ligandBi(NO₃)₃·5H₂O, tartaric acidHydrothermal conditionsA two-dimensional bismuth(III) coordination polymer. researchgate.net

Ecological and Environmental Research Aspects of 2,3 Dihydroxybutanedioic Acid

Allelopathic Effects and Role in Seed Dormancy

Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds. psu.edu These substances, known as allelochemicals, can be found in various parts of a plant and are released into the environment through root exudation, leaching, or the decomposition of plant matter. psu.edu Phenolic acids are a significant class of compounds recognized for their allelopathic potential. psu.edu

Research into the allelopathic effects of grapevine (Vitis vinifera) extracts, which are known to be rich in 2,3-Dihydroxybutanedioic acid, has provided insights into its potential role in plant-plant interactions. A study investigating the impact of aqueous extracts from different grapevine berries on lettuce (Lactuca sativa L.) seeds demonstrated significant inhibitory effects on germination rates, germination speed, and seedling growth. researchgate.net The inhibitory action was found to be concentration-dependent, with higher concentrations of the extract leading to greater inhibition. researchgate.net While these findings suggest the allelopathic potential of compounds within grapevine berries, further research is needed to isolate and confirm the specific contribution of 2,3-Dihydroxybutanedioic acid to these effects.

The table below summarizes the inhibitory effects of grapevine berry aqueous extracts on lettuce seed germination parameters.

Concentration of Grapevine Berry ExtractGermination Rate (%)Speed of Germination (seed/day)Radicle Length (cm)Plumule Length (cm)
Control (Distilled Water)10013.6633.2802.493
Low ConcentrationReducedReducedReducedReduced
High ConcentrationFurther ReducedFurther ReducedFurther ReducedFurther Reduced

Data adapted from a study on the allelopathic effect of grapevine berry extracts. researchgate.net

Seed dormancy is a crucial survival mechanism in plants that ensures germination occurs under favorable environmental conditions. nih.gov This process is primarily regulated by the interplay of plant hormones, particularly abscisic acid (ABA), which induces and maintains dormancy, and gibberellin (GA), which promotes germination. nih.govresearchgate.net While the hormonal control of seed dormancy is well-established, the direct role of specific organic acids like 2,3-Dihydroxybutanedioic acid in this complex process is not yet fully understood. Current research on seed dormancy focuses on the genetic and hormonal pathways, with less emphasis on the direct influence of individual secondary metabolites like tartaric acid. nih.govnih.gov

Biodegradation and Environmental Fate Studies

2,3-Dihydroxybutanedioic acid is subject to biodegradation by a variety of microorganisms. While it is relatively stable within the intact grape berry, once released into the environment, such as through the decomposition of grape pomace, it can be utilized as a carbon source by soil and epiphytic microbes. nih.gov This biodegradability is a key factor in its environmental fate.

Several bacterial and fungal species have been identified that can degrade 2,3-Dihydroxybutanedioic acid. For instance, bacteria from the Acetobacter genus, specifically Acetobacter tropicalis, have been isolated from Korean grape wine pomace and have shown the ability to degrade tartaric acid. researchgate.net These bacteria were able to utilize tartaric acid as a sole carbon source, with degradation being most rapid at a neutral pH. researchgate.net Similarly, other bacteria such as Escherichia coli and species of Pseudomonas can metabolize D-tartrate, while Agrobacterium vitis, a bacterium associated with grapevines, can utilize the L-tartrate isomer. nih.gov The degradation pathways often involve the oxidation of tartrate to intermediates like oxaloacetate or glycerate. nih.gov

The fungus Botrytis cinerea, a common plant pathogen, is also capable of catabolizing L-tartrate, converting it into several other organic acids. nih.gov In grapevines, endogenous tartaric acid is largely sequestered in the vacuole as a potassium bitartrate (B1229483) salt, which protects it from metabolic breakdown within the plant's cells. nih.gov However, this sequestration is not permanent, and upon cell damage or senescence, the acid can be released and subsequently degraded by microorganisms. nih.gov

The following table lists microorganisms known to be involved in the biodegradation of 2,3-Dihydroxybutanedioic acid.

MicroorganismIsomer DegradedDegradation ContextReference(s)
Acetobacter tropicalisL-Tartaric AcidIsolated from grape wine pomace, uses it as a sole carbon source. researchgate.net
Agrobacterium vitisL-TartrateHosted by Vitis vinifera, capable of carbon fixation using L-tartrate. nih.gov
Botrytis cinereaL-TartrateCatabolizes L-tartrate from grape must into other organic acids. nih.gov
Escherichia coliD-TartrateUtilizes D-tartrate as a carbon source through oxidation. nih.gov
Pseudomonas spp.D-TartrateUtilizes D-tartrate as a carbon source through oxidation. nih.gov

Sustainable Production Strategies

The demand for 2,3-Dihydroxybutanedioic acid in various industries has driven research into sustainable production methods that can serve as alternatives to traditional extraction from viticulture by-products and chemical synthesis from fossil fuels. researchgate.netnih.gov Biotechnological routes, including microbial fermentation and enzymatic catalysis, are at the forefront of these efforts. researchgate.netnih.gov

One of the primary sustainable methods is the utilization of fermentation. This involves the use of microorganisms to convert renewable feedstocks, such as glucose, into tartaric acid. chemicalbook.com For example, engineered strains of Gluconobacter oxydans have been developed to produce tartaric semialdehyde, a direct precursor to L-(+)-tartaric acid, from glucose. nih.gov Another approach involves the use of Pseudomonas putida, which has been mutated to produce L-(+)-tartaric acid from 5-keto-D-gluconic acid, a glucose derivative. google.com A patent for this fermentation process highlights its potential for industrial-scale production with reduced environmental pollution. google.com

Enzymatic catalysis represents another significant sustainable strategy. This method often uses maleic acid as a starting material, which is converted to an epoxysuccinate intermediate. This intermediate is then hydrolyzed by the enzyme cis-epoxysuccinate hydrolase (CESH) to produce tartaric acid. chemicalbook.com Fungi, such as Aspergillus niger, have been identified as sources of CESH, offering a fungal-based enzymatic route for production. researchgate.net

Electrochemical synthesis is also emerging as a green and sustainable pathway for tartaric acid production. This method involves the electrochemical reduction of oxalic acid or glyoxylic acid. researchgate.net This process can potentially be powered by renewable energy sources, further enhancing its sustainability credentials. researchgate.net

The table below provides a comparison of different sustainable production strategies for 2,3-Dihydroxybutanedioic acid.

Production StrategyKey Organism/CatalystSubstrate(s)ProductKey AdvantagesReference(s)
Microbial Fermentation Engineered Gluconobacter oxydansGlucoseTartaric SemialdehydeUtilizes renewable biomass, efficient microbial process. nih.gov
Microbial Fermentation Mutant Pseudomonas putida TUST5-Keto-D-gluconic acidL-(+)-Tartaric AcidSimple process, less pollution, potential for industrial scale-up. google.com
Enzymatic Catalysis cis-Epoxysuccinate Hydrolase (CESH) from Aspergillus nigercis-EpoxysuccinateL-(+)-Tartaric AcidHigh stereospecificity, potential for high yields. researchgate.netchemicalbook.com
Electrochemical Synthesis Silver or Lead ElectrodesOxalic Acid, Glyoxylic AcidTartaric AcidPotential for use of renewable energy, green chemistry approach. researchgate.net

Q & A

Basic: How can researchers retrieve and validate the 3D structural data of 2,3-Dihydroxybutanedioic acid (zinc tartrate) from the ZINC database?

Methodological Answer:

  • Retrieval : Use ZINC's advanced search interface (http://zinc.docking.org ) with the CAS number 551-64-4 or synonyms like "zinc tartrate" or "L-Tartaric acid zinc salt". Filter results using molecular formula C₄H₆O₇Zn to isolate the compound .
  • Validation : Cross-check crystallographic data using tools like SHELXL for refinement . Experimental validation via X-ray diffraction (XRD) is recommended, with protonation states adjusted to match physiological pH (e.g., pH 7.4) using ZINC's pH-specific 3D models .

Advanced: What methodologies are recommended for virtual screening of zinc tartrate derivatives using ZINC's bioactivity data?

Methodological Answer:

  • Subset Creation : Generate a derivative library via ZINC's "Similar Compounds" tool (JChemBase backend) with a Tanimoto coefficient ≥0.7 .
  • Docking Workflow : Use tools like AutoDock Vina or Glide with prepared 3D structures (ZINC's "Clean" subset) to minimize false positives. Account for tautomeric and ionization states using ZINC's enumerated isomers .
  • Bioactivity Cross-Validation : Cross-reference ZINC's annotated bioactivity data (e.g., IC₅₀ values) with external databases like ChEMBL to resolve discrepancies .

Basic: How to address discrepancies in ZINC's compound stereochemistry information during experimental design?

Methodological Answer:

  • Isomer Handling : For ambiguous stereochemistry from suppliers, use ZINC’s enumerated isomer subsets (up to 4 isomers per compound) to account for undefined chiral centers .
  • Experimental Verification : Confirm stereochemistry via chiral HPLC or circular dichroism (CD) spectroscopy. Computational tools like Open Babel can predict dominant tautomers for prioritization .

Advanced: How to analyze conflicting bioactivity data for zinc tartrate in ZINC when designing pharmacological assays?

Methodological Answer:

  • Data Triangulation : Use cheminformatics pipelines (e.g., KNIME or Pipeline Pilot ) to aggregate ZINC data with literature-reported IC₅₀ values. Apply consensus scoring to identify outliers .
  • Orthogonal Assays : Resolve conflicts using surface plasmon resonance (SPR) for binding affinity and enzyme inhibition assays (e.g., NAD⁺-dependent dehydrogenases) to validate activity .

Basic: What are the best practices for preparing zinc tartrate solutions in biochemical assays considering its pH-dependent solubility?

Methodological Answer:

  • pH Optimization : Refer to ZINC’s pH-categorized 3D models (pH 4.5, 7.4, 8.5, or 10.5) to select protonation states. For physiological conditions, use pH 7.4 models .
  • Solubility Testing : Prepare stock solutions in buffered systems (e.g., PBS or HEPES) and validate solubility via dynamic light scattering (DLS). Adjust ionic strength to mimic in vivo conditions .

Advanced: How to integrate ZINC's zinc tartrate data with metabolomics platforms like XCMS for studying its role in metabolic pathways?

Methodological Answer:

  • Data Export : Download zinc tartrate’s SMILES or InChIKey from ZINC and import into XCMS for nonlinear retention time alignment and peak detection .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) with isotopic pattern matching (e.g., METLIN ) to confirm zinc tartrate’s presence in biological matrices. Pair with pathway analysis tools like KEGG Mapper .

Basic: How to ensure reproducibility when using ZINC's compound subsets for zinc tartrate-related studies?

Methodological Answer:

  • Subset Criteria : Use ZINC’s "Clean" subset to exclude reactive or unstable compounds. Apply filters for molecular weight (150–500 Da) and logP (-2–5) to align with drug-like properties .
  • Version Control : Track ZINC’s database version (updated quarterly) and document download timestamps to ensure dataset consistency .

Advanced: What strategies mitigate false positives in virtual screening workflows involving zinc tartrate analogs?

Methodological Answer:

  • Decoy Generation : Use ZINC’s "Generate Decoys" tool to create physicochemically matched but chemically distinct decoys. Validate screening protocols using ROC curves .
  • Pharmacophore Filtering : Apply Phase or MOE to exclude analogs lacking critical hydrogen-bonding motifs (e.g., vicinal diols in tartrate) .

Basic: How to access historical bioactivity data for zinc tartrate in ZINC?

Methodological Answer:

  • Legacy Data : Query ZINC’s "Annotated Libraries" (e.g., "FDA-Approved Drugs" subset) for historical IC₅₀ or Ki values. Use the "Text Search" feature with keywords like "zinc tartrate" or "tartaric acid derivatives" .

Advanced: How to resolve structural ambiguities in ZINC entries for zinc tartrate coordination complexes?

Methodological Answer:

  • DFT Calculations : Perform density functional theory (DFT) optimizations (e.g., Gaussian ) to predict stable coordination geometries (e.g., octahedral vs. tetrahedral) .
  • Synchrotron Validation : Use extended X-ray absorption fine structure (EXAFS) spectroscopy to experimentally determine zinc’s coordination environment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.